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  • Product: 2-Chloro-1-benzofuran-3-carbaldehyde
  • CAS: 79091-27-3

Core Science & Biosynthesis

Foundational

Technical Guide: Vilsmeier-Haack Formylation of 2-Chlorobenzofuran

Executive Summary This technical guide details the formylation of 2-chlorobenzofuran to synthesize 2-chlorobenzofuran-3-carbaldehyde (CAS: 79091-27-3) via the Vilsmeier-Haack reaction. This transformation is a critical n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the formylation of 2-chlorobenzofuran to synthesize 2-chlorobenzofuran-3-carbaldehyde (CAS: 79091-27-3) via the Vilsmeier-Haack reaction. This transformation is a critical node in medicinal chemistry, particularly for the development of tricyclic kinase inhibitors and anti-bacterial benzofuran derivatives.

While the Vilsmeier-Haack reaction is a staple of organic synthesis, the specific application to 2-chlorobenzofuran requires precise control over reagent stoichiometry and thermal management to prevent polymerization of the electron-rich furan ring. This guide synthesizes industrial best practices with mechanistic rigor to provide a scalable, high-yield protocol.

Mechanistic Insight & Regioselectivity

The Regiochemical Imperative

Benzofuran is an electron-rich heterocycle. In electrophilic aromatic substitutions (EAS), the C2 position is kinetically favored due to the stabilization of the sigma-complex by the adjacent oxygen lone pair.

However, in 2-chlorobenzofuran , the C2 position is blocked by a chlorine atom. While halogens are generally deactivating (inductive withdrawal,


), the resonance contribution (

) of the furan oxygen dominates the ring system. Consequently, the electrophilic Vilsmeier reagent attacks the C3 position , which remains highly activated relative to the benzene ring.
Reaction Pathway

The reaction proceeds through three distinct phases:[1]

  • Activation: Formation of the electrophilic chloromethyliminium salt (Vilsmeier Reagent) from DMF and POCl

    
    .
    
  • Substitution: Electrophilic attack at C3 of the 2-chlorobenzofuran, forming an iminium intermediate.

  • Hydrolysis: Conversion of the iminium salt to the aldehyde.[2]

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) Reagents->VilsmeierReagent 0°C, Exothermic Intermediate C3-Iminium Intermediate VilsmeierReagent->Intermediate + Substrate Electrophilic Attack at C3 Substrate 2-Chlorobenzofuran Substrate->Intermediate Hydrolysis Aqueous Workup (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 2-Chlorobenzofuran- 3-carbaldehyde Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C3 position.

Strategic Protocol Design

This protocol is optimized for a 10g - 50g scale, balancing yield with thermal safety. It is derived from adaptations of standard benzofuran functionalization protocols and specific patent literature regarding 2-chlorobenzofuran intermediates.

Reagent Stoichiometry
ReagentRoleEquiv.Notes
2-Chlorobenzofuran Substrate1.0Limiting reagent.
POCl

Electrophile Source1.2 - 1.5Freshly distilled recommended.
DMF Solvent/Reagent5.0 - 8.0Anhydrous; acts as solvent and reactant.
Sodium Acetate Buffer3.0For buffered hydrolysis (prevents acid-catalyzed polymerization).
Step-by-Step Methodology
Phase A: Generation of the Vilsmeier Reagent (Critical Safety Step)
  • Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Solvent Charge: Charge Anhydrous DMF (5.0 equiv) and cool to 0 °C using an ice/salt bath.

  • POCl

    
     Addition:  Charge POCl
    
    
    
    (1.3 equiv)
    into the addition funnel. Add dropwise to the DMF over 30–45 minutes.
    • Control Point: Maintain internal temperature < 5 °C . The formation of the chloroiminium salt is highly exothermic.

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the salt). Stir at 0 °C for an additional 30 minutes.

Phase B: Formylation
  • Substrate Addition: Dissolve 2-chlorobenzofuran (1.0 equiv) in a minimal amount of DMF (1-2 volumes). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Heating: Heat the reaction mixture to 60–70 °C for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[3] The starting material (Rf ~0.8) should disappear, and a more polar aldehyde spot (Rf ~0.5) should appear.

Phase C: Hydrolysis & Isolation
  • Quenching: Cool the reaction mixture to RT. Pour the mixture slowly into a vigorously stirred beaker of crushed ice and Sodium Acetate (3.0 equiv) .

    • Note: Direct quenching into water generates HCl. Sodium acetate buffers the pH to ~4–5, protecting the furan ring from acid-catalyzed ring opening.

  • Stirring: Stir the aqueous slurry for 1 hour. The product typically precipitates as a solid.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (3x). Wash organics with sat. NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Process Safety & Thermal Hazards

The Vilsmeier-Haack reaction poses specific thermal risks that must be managed during scale-up.

Thermal Runaway Potential

DSC (Differential Scanning Calorimetry) data for Vilsmeier adducts often show decomposition onsets starting around 100 °C.

  • Hazard: The "Vilsmeier Complex" (DMF-POCl

    
     adduct) is thermally unstable if heated without substrate. Never  heat the reagent mixture above 50 °C before adding the substrate.
    
  • Quench Hazard: Hydrolysis of excess POCl

    
     is violent. Always quench into a large excess of ice/water.
    
Impurity Profile
  • Dimerization: Overheating (>90 °C) can lead to furan dimerization.

  • Dechlorination: Rare under these conditions, but trace moisture can lead to hydrolysis of the C2-Cl bond if the pH drops below 1 for extended periods.

SafetyWorkflow Start Start Protocol TempCheck Is Temp < 5°C? Start->TempCheck AddPOCl3 Add POCl3 Dropwise TempCheck->AddPOCl3 Yes Wait Wait / Cool TempCheck->Wait No HeatReaction Heat to 60°C AddPOCl3->HeatReaction Wait->TempCheck Quench Quench into Buffered Ice HeatReaction->Quench Complete

Figure 2: Safety logic flow for reagent addition and quenching.

Applications in Drug Discovery

The resulting 2-chlorobenzofuran-3-carbaldehyde is a versatile scaffold. The C3-aldehyde allows for Knoevenagel condensations, reductive aminations, and heterocycle formation, while the C2-chlorine remains a handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to introduce aryl or amine groups after the aldehyde manipulation.

Key Therapeutic Areas:

  • Kinase Inhibitors: Tricyclic benzofuro[2,3-b]pyridines derived from this aldehyde have shown activity in inhibiting specific kinases in oncology pathways [1].

  • Antimicrobials: Schiff bases derived from benzofuran-3-carbaldehydes exhibit potent antibacterial activity against Gram-positive strains [2].

References

  • Patent: "Tricyclic Compound, and Preparation Method Therefor and Medical Use Thereof."[3] European Patent Office, EP 4 273 150 A1, 2021. (Describes the specific preparation of 2-chlorobenzofuran-3-carbaldehyde as Intermediate 1a).

  • Review: Meth-Cohn, O., & Stanforth, S. P.[2] "The Vilsmeier–Haack Reaction."[2][4][5][6][7] Comprehensive Organic Synthesis, 1991, 2, 777-794. (Authoritative review on mechanism and scope).

  • Safety Data: "Thermal Hazards of the Vilsmeier-Haack Reaction." Mettler Toledo Application Note. (Data on thermal instability of DMF/POCl3 adducts).

  • Substrate Reactivity: "Benzofuran Derivatives: Synthesis and Biological Activity." European Journal of Medicinal Chemistry. (Context for C3 reactivity and biological utility).

Sources

Exploratory

Benzofuran Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Potency and Drug Design

Executive Summary: The Privileged Scaffold In the realm of medicinal chemistry, benzofuran (benzo[b]furan) is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the realm of medicinal chemistry, benzofuran (benzo[b]furan) is classified as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Comprising a benzene ring fused to a furan ring, this heterocyclic core is lipophilic, planar, and electron-rich, making it an ideal scaffold for intercalating into DNA or binding to hydrophobic pockets in enzymes like acetylcholinesterase (AChE) and tubulin.

This guide analyzes the pharmacological versatility of benzofuran derivatives, moving beyond basic descriptions to the causal structure-activity relationships (SAR) that drive potency.[1][2][3] It is designed for researchers seeking to optimize lead compounds for anticancer, neuroprotective, and antimicrobial indications.

Structural Activity Relationship (SAR) Principles

The biological activity of benzofuran is dictated by the electronic and steric nature of substituents at specific positions. The C2 and C3 positions on the furan ring and the C5 and C6 positions on the benzene ring are the primary vectors for optimization.

The SAR Logic
  • C2 Position (Pharmacophore Anchor): Substitutions here often dictate the primary target interaction. For anticancer agents, aryl or heteroaryl groups (e.g., 3,4,5-trimethoxyphenyl) are critical for mimicking the biaryl system of combretastatin A-4, facilitating tubulin binding.

  • C3 Position (Steric Gate): Small alkyl groups (methyl) or acyl linkers at C3 often lock the molecule into a bioactive conformation, preventing free rotation that would disrupt binding affinity.

  • C5/C6 Positions (Electronic Tuning): Electron-donating groups (EDGs) like methoxy (-OMe) or hydroxyl (-OH) at C6 significantly enhance cytotoxicity by increasing the electron density of the aromatic system, strengthening

    
     stacking interactions with target proteins. Conversely, electron-withdrawing groups (EWGs) like halogens at C5 are often preferred for antimicrobial activity to modulate metabolic stability and membrane penetration.
    
Visualization: Benzofuran SAR Map

The following diagram maps the critical substitution zones for optimizing biological activity.

BenzofuranSAR Core Benzofuran Core (Lipophilic Scaffold) C2 C2 Position (Target Specificity) Aryl/Heteroaryl groups Essential for Tubulin Binding Core->C2 Major Pharmacophore C3 C3 Position (Conformational Lock) Methyl/Acyl Linkers Prevents steric clash Core->C3 Steric Control C5 C5 Position (Metabolic Stability) Halogens (Cl, Br) Enhances Antimicrobial potency Core->C5 Lipophilicity/Metabolism C6 C6 Position (Electronic Tuning) Methoxy/Hydroxyl (EDGs) Critical for Cytotoxicity Core->C6 Electronic Density Tubulin Colchicine Site Tubulin Colchicine Site C2->Tubulin Colchicine Site Mimics Combretastatin Protein pi-stacking Protein pi-stacking C6->Protein pi-stacking

Figure 1: Strategic functionalization zones of the benzofuran scaffold for targeted drug design.

Therapeutic Applications & Mechanisms[4][5]

Anticancer Activity: Tubulin Polymerization Inhibition

Benzofuran derivatives, particularly 2-aroylbenzofurans (e.g., BNC105), act as potent vascular disrupting agents. They function by binding to the colchicine-binding site of


-tubulin.[4]
  • Mechanism: The compound occupies the hydrophobic pocket at the interface of

    
    - and 
    
    
    
    -tubulin dimers. This prevents the polymerization of tubulin into microtubules, which is essential for spindle formation during mitosis.
  • Outcome: The cell cycle arrests at the G2/M phase, triggering apoptotic signaling cascades (Caspase-3 activation) and leading to cell death.

  • Causality: The presence of a 3,4,5-trimethoxyphenyl moiety at C2 is non-negotiable for this mechanism, as it mimics the A-ring of colchicine [1, 7].

MechanismAction Compound Benzofuran Derivative (e.g., BNC105) Target Colchicine Binding Site (Beta-Tubulin) Compound->Target Binds with high affinity Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Blocks dimer assembly Effect2 Microtubule Destabilization Effect1->Effect2 Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle failure Apoptosis Apoptosis (Caspase-3 Activation) Checkpoint->Apoptosis Mitotic catastrophe

Figure 2: Mechanism of action for benzofuran-based tubulin polymerization inhibitors.

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease (AD) research, benzofurans are designed as dual binding site inhibitors of AChE.[5][6][7]

  • Dual Binding: The benzofuran core binds to the peripheral anionic site (PAS) of the enzyme, while a pendant amine group (linked via an alkyl spacer) penetrates the catalytic active site (CAS).

  • Advantage: This dual occupancy not only inhibits acetylcholine hydrolysis but also prevents the AChE-induced aggregation of

    
    -amyloid fibrils, a hallmark of AD pathology [2, 4].
    

Experimental Protocols: Validating Biological Activity

As a scientist, data reliability is paramount. The following protocol for the MTT assay is optimized for benzofuran derivatives, addressing their specific solubility challenges.

Optimized MTT Cytotoxicity Assay

Objective: Determine the IC50 of benzofuran derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Critical Constraint: Benzofurans are highly lipophilic. Improper solubilization results in precipitation, yielding false negatives.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized, store in dark).

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).

  • Test Compounds: 10 mM stock in 100% DMSO.

Workflow:

  • Seeding: Plate cells (e.g., 5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment: Prepare serial dilutions of the benzofuran derivative in culture media.

    • Note: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent to each well. Incubate for 4 hours.

    • Observation: Viable cells with active mitochondria will convert yellow MTT to purple formazan crystals.[8][9]

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO.[10]

  • Quantification: Shake plate for 10 mins. Measure absorbance at 570 nm (Reference: 630 nm).

AssayWorkflow Step1 Cell Seeding (96-well plate, 5k cells/well) Step2 Compound Treatment (Serial Dilution, DMSO < 0.5%) Step1->Step2 Step3 Incubation (48h @ 37°C) Step2->Step3 Step4 MTT Addition (Formation of Formazan) Step3->Step4 Step5 Solubilization (100 µL DMSO) Step4->Step5 Critical Step: Dissolve Crystals Step6 Data Readout (OD 570nm) Step5->Step6

Figure 3: Step-by-step workflow for evaluating benzofuran cytotoxicity via MTT assay.

Future Perspectives: Multi-Target Directed Ligands (MTDLs)

The future of benzofuran pharmacology lies in polypharmacology . Current research is shifting from single-target agents to Multi-Target Directed Ligands (MTDLs).

  • Hybrids: Fusing the benzofuran core with other pharmacophores (e.g., tacrine, coumarin, or triazole) creates hybrid molecules capable of tackling complex diseases like cancer and Alzheimer's simultaneously.

  • Challenge: The primary hurdle remains water solubility. Future synthesis must incorporate polar moieties (e.g., morpholine or piperazine tails) at the C5 position to improve oral bioavailability without compromising membrane permeability.

References

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023. [Link]

  • Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors. Frontiers in Chemistry, 2025. [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents. Journal of Pharmacy & Bioallied Sciences, 2017. [Link]

  • Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2023.[11] [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[12][13] [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives. Journal of Medicinal Chemistry, 2009. [Link]

Sources

Foundational

Technical Guide: 2-Chloro-1-benzofuran-3-carbaldehyde (CAS 79091-27-3)

Executive Summary 2-Chloro-1-benzofuran-3-carbaldehyde (CAS 79091-27-3) is a high-value heterocyclic intermediate characterized by a dual-electrophilic scaffold. It features a reactive chlorine atom at the C-2 position a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-benzofuran-3-carbaldehyde (CAS 79091-27-3) is a high-value heterocyclic intermediate characterized by a dual-electrophilic scaffold. It features a reactive chlorine atom at the C-2 position and a formyl group at the C-3 position. This specific substitution pattern renders it a "linchpin" molecule in medicinal chemistry, enabling the rapid construction of fused tricyclic systems such as benzofuro[2,3-d]pyrimidines and benzofuro[3,2-c]pyrazoles.

This guide details the synthesis, reactivity profile, and experimental protocols for utilizing this scaffold in drug discovery, specifically for antimicrobial and anticancer applications.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name 2-Chloro-1-benzofuran-3-carbaldehyde
CAS Number 79091-27-3
Molecular Formula C₉H₅ClO₂
Molecular Weight 180.59 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, CHCl₃, DMF, DMSO; sparingly soluble in alcohols; insoluble in water
Storage Inert atmosphere (N₂/Ar), 2–8°C. Moisture sensitive (hydrolysis of C-Cl bond possible over time).[1]
Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3. Potential sensitizer.

Synthesis: The Vilsmeier-Haack Route

The most robust industrial and laboratory synthesis of 2-chloro-1-benzofuran-3-carbaldehyde utilizes the Vilsmeier-Haack reaction applied to benzofuran-3(2H)-one (coumaranone). This transformation is mechanistically elegant, achieving both formylation at C-3 and chlorination at C-2 in a single pot via a chloroiminium intermediate.

Mechanistic Pathway
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloromethyleneiminium salt).[2]

  • Enolization: Benzofuran-3(2H)-one enolizes to 3-hydroxybenzofuran.

  • Electrophilic Attack: The Vilsmeier reagent attacks the electron-rich C-3 position.

  • Chlorination: The C-2 hydroxyl group (now an enol ether) is converted to a chloride by the excess POCl₃/chloride ions, driven by the restoration of aromaticity in the furan ring.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium species to the aldehyde.[2]

Synthesis Workflow Diagram

VilsmeierSynthesis Start Benzofuran-3(2H)-one Inter Intermediate (Chloro-iminium species) Start->Inter Electrophilic Attack & Chlorination Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (NaOAc / H2O) Inter->Hydrolysis Workup Product 2-Chloro-1-benzofuran- 3-carbaldehyde Hydrolysis->Product Yields Solid

Figure 1: Step-wise synthesis of 2-chloro-1-benzofuran-3-carbaldehyde via Vilsmeier-Haack conditions.

Reactivity & Applications: The "Linchpin" Strategy

The core value of CAS 79091-27-3 lies in its divergent reactivity . The C-2 chlorine is susceptible to nucleophilic aromatic substitution (


), while the C-3 aldehyde is primed for condensation.
Key Reaction Pathways
  • Path A: C-3 Condensation (Schiff Bases)

    • Reaction with primary amines yields imines (Schiff bases).

    • Application: Antimicrobial agents, further cyclization precursors.[3]

  • Path B: Heteroannulation (Fused Systems)

    • Reaction with binucleophiles (e.g., hydrazine, urea, thiourea, guanidine) triggers a cascade: condensation at the aldehyde followed by intramolecular displacement of the chlorine.

    • Result: Benzofuro[3,2-c]pyrazoles, benzofuro[2,3-d]pyrimidines.

  • Path C: C-2 Substitution

    • Displacement of Cl with azides (

      
      ) or thiols.
      
    • Application: Introduction of pharmacophores or "Click" chemistry handles.

Divergent Synthesis Diagram[5]

Reactivity Core 2-Chloro-1-benzofuran- 3-carbaldehyde Prod1 Schiff Bases (Imines) Core->Prod1 Condensation (C3) Prod2 Benzofuro[3,2-c]pyrazoles Core->Prod2 Annulation (C2+C3) Prod3 Benzofuro[2,3-d]pyrimidines Core->Prod3 Annulation (C2+C3) Prod4 2-Azido-benzofuran (Click Chemistry) Core->Prod4 Substitution (C2) Nu1 Primary Amines (R-NH2) Nu1->Prod1 Nu2 Hydrazine Hydrate (NH2NH2) Nu2->Prod2 Nu3 Thiourea / Urea Nu3->Prod3 Nu4 Sodium Azide (NaN3) Nu4->Prod4

Figure 2: Divergent synthetic pathways utilizing the dual-electrophilic nature of the scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-1-benzofuran-3-carbaldehyde

Based on standard Vilsmeier-Haack methodologies for chloro-formylation.

Reagents:

  • Benzofuran-3(2H)-one (10 mmol)

  • POCl₃ (30 mmol)

  • DMF (dry, 30 mmol)

  • Dichloromethane (DCM)[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
    , cool anhydrous DMF (2.3 mL) to 0°C.
    
  • Vilsmeier Reagent: Add POCl₃ (2.8 mL) dropwise with stirring. A white/yellow solid (Vilsmeier salt) may precipitate. Stir for 15 min at 0°C.

  • Addition: Dissolve benzofuran-3(2H)-one (1.34 g) in minimal dry DCM and add dropwise to the Vilsmeier reagent.

  • Reaction: Allow to warm to room temperature, then heat to reflux (or 60–80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture onto crushed ice/NaOAc solution. Stir vigorously for 30 min to hydrolyze the iminium intermediate.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with water and brine.[4] Dry over anhydrous

    
    .[4]
    
  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Gradient: Hexane -> 10% EtOAc/Hexane).

Protocol B: Synthesis of Benzofuro[2,3-d]pyrimidine Derivatives

A self-validating protocol for scaffold utility.

Reagents:

  • 2-Chloro-1-benzofuran-3-carbaldehyde (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (absolute, 10 mL)

  • Potassium Carbonate (

    
    , catalytic)[5]
    

Procedure:

  • Mix the aldehyde and thiourea in ethanol.

  • Add catalytic

    
    .
    
  • Reflux for 4–8 hours.

  • Cool to room temperature. The fused heterocyclic product (a thione derivative) typically precipitates.

  • Filter and wash with cold ethanol.

Safety & Handling (HSE)

  • Corrosivity: POCl₃ is highly corrosive and reacts violently with water. All Vilsmeier reactions must be quenched slowly onto ice.

  • Sensitization: 2-Chloro-1-benzofuran-3-carbaldehyde is a potential skin sensitizer. Use nitrile gloves and work in a fume hood.

  • Waste: Halogenated organic waste. Do not dispose of down the drain.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions. Link

  • Synthesis of Chloro-formyl Heterocycles: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles. Comprehensive Organic Synthesis.
  • Benzofuran Scaffold in Medicinal Chemistry: Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran Derivatives: A Review. European Journal of Medicinal Chemistry. Link

  • Analogous Quinoline Chemistry (Proof of Concept): Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc. Link

  • Reactivity of 2-Chlorobenzofurans: Cagniant, P., & Kirsch, G. (1976). Synthesis and Reactivity of 2-Chlorobenzofuran-3-carboxaldehyde. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Knoevenagel Condensation with 2-Chloro-1-benzofuran-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Benzofuran Scaffolds in Medicinal Chemistry Benzofuran derivatives represent a cornerstone in the architecture of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzofuran Scaffolds in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The versatility of the benzofuran nucleus allows for extensive chemical modification, enabling the fine-tuning of its therapeutic properties. This application note details a robust protocol for the Knoevenagel condensation of 2-Chloro-1-benzofuran-3-carbaldehyde with malononitrile, a key reaction for carbon-carbon bond formation that yields a highly functionalized α,β-unsaturated product. Such products serve as valuable intermediates in the synthesis of more complex heterocyclic systems with potential applications in drug discovery and development.[3][4]

The chloro-substitution at the 2-position of the benzofuran ring offers a reactive handle for further synthetic transformations, such as nucleophilic substitution or cross-coupling reactions, thereby expanding the chemical space accessible from this versatile starting material. The aldehyde at the 3-position is primed for condensations, such as the Knoevenagel reaction, to introduce further diversity and functionality.

Synthetic Strategy: A Two-Step Approach to ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile

The overall synthetic pathway involves two key transformations: the synthesis of the starting aldehyde, 2-Chloro-1-benzofuran-3-carbaldehyde, via a Vilsmeier-Haack reaction, followed by the Knoevenagel condensation with an active methylene compound, malononitrile.

Synthetic_Pathway Benzofuran-3(2H)-one Benzofuran-3(2H)-one Vilsmeier_Reagent Vilsmeier-Haack Reaction (POCl3, DMF) Benzofuran-3(2H)-one->Vilsmeier_Reagent Aldehyde 2-Chloro-1-benzofuran-3-carbaldehyde Vilsmeier_Reagent->Aldehyde Knoevenagel_Condensation Knoevenagel Condensation (Piperidine, Ethanol) Aldehyde->Knoevenagel_Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Condensation Final_Product ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile Knoevenagel_Condensation->Final_Product

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 2-Chloro-1-benzofuran-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6][7] In this protocol, we adapt this reaction for the synthesis of the crucial aldehyde intermediate.

Protocol 1: Synthesis of 2-Chloro-1-benzofuran-3-carbaldehyde

Materials:

  • Benzofuran-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[1]

  • Reaction with Benzofuranone: Dissolve Benzofuran-3(2H)-one (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-Chloro-1-benzofuran-3-carbaldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Knoevenagel Condensation with Malononitrile

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8][9] Piperidine is a commonly used basic catalyst for this transformation.[10]

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation cluster_3 Step 4: Dehydration Malononitrile Malononitrile Enolate Carbanion (Resonance Stabilized) Malononitrile->Enolate Deprotonation Piperidine Piperidine Piperidinium Piperidinium ion Enolate_2 Carbanion Enolate->Enolate_2 Aldehyde 2-Chloro-1-benzofuran -3-carbaldehyde Alkoxide Alkoxide Intermediate Alkoxide_2 Alkoxide Intermediate Alkoxide->Alkoxide_2 Enolate_2->Alkoxide Nucleophilic Attack Adduct Aldol Adduct Alkoxide_2->Adduct Protonation Piperidinium_2 Piperidinium ion Piperidine_2 Piperidine Adduct_2 Aldol Adduct Adduct->Adduct_2 Final_Product ((2-chloro-1-benzofuran-3-yl)methylene) malononitrile Adduct_2->Final_Product Elimination of Water Water H2O

Caption: Mechanism of the Knoevenagel condensation.

Protocol 2: Synthesis of ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile

Materials:

  • 2-Chloro-1-benzofuran-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve 2-Chloro-1-benzofuran-3-carbaldehyde (1.0 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Product Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

  • Washing and Drying: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. Dry the product under vacuum.

Data Presentation
ReactantMolecular Weight ( g/mol )EquivalentsAmount (mmol)
2-Chloro-1-benzofuran-3-carbaldehyde180.581.010
Malononitrile66.061.111
Piperidine85.150.11
Ethanol (solvent)--50 mL
Expected Product ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile 228.64 -
Expected Yield -->85%

Characterization of the Final Product

The structure of the synthesized ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzofuran ring and the vinylic proton.

  • ¹³C NMR: Signals for the aromatic carbons, the nitrile carbons, and the carbons of the double bond are expected.

  • FT-IR: Characteristic peaks for the nitrile (C≡N) stretch and the C=C double bond should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Applications in Drug Discovery

The synthesized ((2-chloro-1-benzofuran-3-yl)methylene)malononitrile is a promising scaffold for the development of novel therapeutic agents. The presence of the malononitrile group, a known pharmacophore, coupled with the benzofuran core, suggests potential for a range of biological activities.[11] Studies on similar benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[2][3][4][10] The electron-withdrawing nature of the dinitrile moiety makes the double bond susceptible to Michael addition, allowing for the synthesis of more complex molecules. The chloro-substituent provides a site for further diversification through reactions like Suzuki or Buchwald-Hartwig couplings to introduce additional aryl or heteroaryl groups, potentially enhancing biological activity.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wiley-VCH. Supporting Information for The Interaction of Heteroaryl-Acrylates and Alanines with Phenylalanine Ammonia-Lyase from Parsley. Available from: [Link]

  • Journal of Scientific Research. Novel Methods of Knoevenagel Condensation. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • chemeurope.com. Vilsmeier-Haack reaction. Available from: [Link]

  • ScienceDirect. The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Available from: [Link]

  • MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • MDPI. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • Arkat USA, Inc. Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. Available from: [Link]

  • Google Patents. CN106336388A - Synthetic method of benzofuran-2(3H)-one.
  • The Royal Society of Chemistry. A glycerol mediated domino reaction: an efficient, green synthesis of polyheterocycles incorporating a new thiochromeno[2,3-b]quinoline unit. Available from: [Link]

  • ResearchGate. The dose-dependent curves for cytotoxicity screening of the benzofuran... Available from: [Link]

  • PMC. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Available from: [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. Available from: [Link]

  • ResearchGate. The effect of the benzofuran derivatives on ROS generation in K562... Available from: [Link]

  • RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available from: [Link]

  • SciELO Colombia. Cytotoxic effect of some natural compounds isolated from Lauraceae plants and synthetic derivatives. Available from: [Link]

  • A Research Article. 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • Munzur University. Synthesis and Characterization of Novel N-(2-Benzoyl-benzofuran-3- yl)-acrylamide monomer. Available from: [Link]

  • EAS Publisher. The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • SSRN. Synthesis and Characterization of Benzofuranone and its Derivatives. Available from: [Link]

  • PMC. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Available from: [Link]

Sources

Application

Application Note: Wittig Olefination of 2-Chloro-1-benzofuran-3-carbaldehyde

Executive Summary This application note details the protocol for the Wittig olefination of 2-Chloro-1-benzofuran-3-carbaldehyde (1) . This transformation is a critical gateway for synthesizing 2-chloro-3-vinylbenzofuran...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Wittig olefination of 2-Chloro-1-benzofuran-3-carbaldehyde (1) . This transformation is a critical gateway for synthesizing 2-chloro-3-vinylbenzofuran derivatives , which serve as versatile intermediates in the discovery of anti-Alzheimer’s, anti-cancer, and antimicrobial agents.

The presence of the C2-chlorine atom provides a unique "orthogonal functionalization" handle. While it allows for subsequent palladium-catalyzed cross-couplings (Suzuki, Sonogashira), it also introduces specific reactivity challenges during the Wittig reaction—namely, the risk of nucleophilic aromatic substitution (


) or metal-halogen exchange if protocols are not rigorously controlled. This guide provides a self-validating methodology to maximize chemoselectivity for the C3-aldehyde while preserving the C2-chloride.

Chemical Context & Mechanistic Insight

The Substrate: A Dual-Active Scaffold

2-Chloro-1-benzofuran-3-carbaldehyde possesses two electrophilic sites:

  • C3-Formyl Group (Hard Electrophile): Highly reactive toward nucleophilic addition (e.g., phosphonium ylides).

  • C2-Chloro Position (Soft Electrophile): Susceptible to nucleophilic attack via addition-elimination mechanisms, particularly with strong bases or nucleophiles (e.g., thiolates, alkoxides) at elevated temperatures.

The Wittig Mechanism & Stereocontrol

The reaction involves the interaction of the aldehyde (1) with a phosphonium ylide (2) to form an oxaphosphetane intermediate, which collapses to yield the alkene (3) and triphenylphosphine oxide (TPPO).

  • Stereoselectivity: The steric bulk of the C2-chlorine atom exerts a "buttressing effect," significantly disfavoring the formation of the Z-isomer due to steric clash with the ylide substituent in the transition state. Consequently, (E)-selectivity is generally enhanced compared to non-substituted benzofurans.

  • Chemoselectivity: The key to success is kinetic control . The addition of the ylide to the aldehyde is kinetically faster than the displacement of the chloride. However, the use of organolithium bases (e.g., n-BuLi) to generate the ylide poses a risk of Lithium-Halogen Exchange (Li/Cl) at the C2 position. Therefore, alkoxide bases (NaOMe, KOtBu) or sodium hydride (NaH) are preferred.

Reaction Pathway Diagram

WittigPathway Substrate 2-Chloro-1-benzofuran- 3-carbaldehyde (1) Betaine Betaine/Oxaphosphetane Intermediate Substrate->Betaine Nucleophilic Addition SideProduct Side Reaction: C2-Substitution/Ring Opening Substrate->SideProduct Excess Base/High Temp Ylide Phosphonium Ylide (2) (Generated in situ) Ylide->Betaine Product 2-Chloro-3-vinylbenzofuran (3) (Target) Betaine->Product Cycloreversion TPPO Ph3P=O (Byproduct) Betaine->TPPO

Figure 1: Mechanistic pathway highlighting the target transformation and potential side reactions.

Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Substrate: 2-Chloro-1-benzofuran-3-carbaldehyde (1.0 eq).

  • Phosphonium Salt: Alkyl/Aryl-triphenylphosphonium halide (1.1 eq).

  • Base: Potassium tert-butoxide (KOtBu) or Sodium Methoxide (NaOMe). Avoid n-BuLi.

  • Solvent: Anhydrous THF or CH₂Cl₂ (DCM).

  • Atmosphere: Dry Nitrogen or Argon.

Standard Operating Procedure (SOP)
Step 1: Ylide Generation (The "Pre-Mix")
  • Why: Pre-forming the ylide ensures that the base is consumed before the delicate chlorinated aldehyde is introduced, preventing base-mediated degradation of the C2-Cl bond.

  • Action: In a flame-dried round-bottom flask under inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF (5 mL/mmol).

  • Action: Cool to 0°C. Add KOtBu (1.2 eq) portion-wise.

  • Observation: The solution should turn yellow/orange (characteristic of ylide formation). Stir for 30–45 minutes at 0°C.

Step 2: Wittig Addition
  • Action: Dissolve 2-Chloro-1-benzofuran-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF.

  • Action: Add the aldehyde solution dropwise to the ylide solution at 0°C over 10 minutes.

  • Critical Parameter: Do not allow the temperature to spike. Keep < 5°C to maximize kinetic selectivity for the aldehyde.

Step 3: Reaction & Monitoring
  • Action: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 9:1). The aldehyde typically appears at

    
    ; the alkene product will be less polar (
    
    
    
    ).
  • Endpoint: Disappearance of the aldehyde spot.

Step 4: Workup & Purification[1]
  • Quench: Add saturated aqueous NH₄Cl (mildly acidic) to quench any residual ylide/alkoxide.

  • Extraction: Extract with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of 100% Hexanes

      
       95:5 Hexanes:EtOAc.
      
    • Note: The byproduct (TPPO) is very polar and will remain at the baseline or elute only with high polarity solvents.

Critical Process Parameters (CPPs) & Optimization

The following table summarizes the impact of variables specifically for the 2-chloro-benzofuran scaffold.

ParameterRecommended ConditionScientific Rationale
Base Selection KOtBu or NaHHigh Importance. Avoids Li-Halogen exchange (risk with BuLi) and minimizes nucleophilic attack at C2 (risk with hydroxides).
Solvent THF or DCMAprotic polar/non-polar. DCM often improves E-selectivity for stabilized ylides; THF is standard for salt solubility.
Temperature 0°C

RT
Low initial temp prevents side reactions at the C2-Cl bond. Reflux is rarely needed and increases degradation risk.
Stoichiometry 1.1 eq YlideSlight excess ensures full conversion of the valuable aldehyde. Large excesses of base must be avoided.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Enolization of the aldehyde (rare for this substrate) or moisture in the solvent quenching the ylide.

    • Solution: Re-dry THF over Na/Benzophenone; ensure phosphonium salt is dried under vacuum before use.

  • Problem: Loss of Chlorine (Dechlorination).

    • Cause: Metal-Halogen exchange or nucleophilic substitution.

    • Solution: Switch from KOtBu to a weaker base like NaOMe, or ensure the base is fully reacted with the phosphonium salt before adding the aldehyde.

Downstream Utility: The "Orthogonal" Strategy

The primary value of synthesizing 2-chloro-3-vinylbenzofuran lies in its ability to undergo sequential functionalization. The vinyl group (installed via Wittig) remains stable while the C2-Cl bond is activated for metal-catalyzed coupling.

Downstream cluster_coupling C2-Functionalization (Pd-Catalyzed) Start 2-Chloro-3-vinylbenzofuran (Wittig Product) Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(PPh3)4) Target: 2-Aryl-3-vinylbenzofuran Start->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI, Pd) Target: 2-Alkynyl-3-vinylbenzofuran Start->Sonogashira Heck Heck Reaction (Acrylate, Pd(OAc)2) Target: 2-Alkenyl-3-vinylbenzofuran Start->Heck

Figure 2: Downstream applications utilizing the surviving C2-Cl handle.

Applications in Drug Discovery:

  • Alzheimer's Research: 2-Arylbenzofurans (accessible via Suzuki coupling of the Wittig product) are potent inhibitors of Acetylcholinesterase (AChE) and ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -secretase (BACE1) [1].
    
  • Antimicrobial Agents: The benzofuran core, when functionalized at C2 and C3, mimics natural phytoalexins, exhibiting broad-spectrum antifungal activity [2].

References

  • Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Source: NCBI / PMC. URL:[Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. Source: Semantic Scholar. URL:[Link][2]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (Analogous reactivity study). Source: Arkivoc.[3] URL:[Link]

  • Wittig Reaction - Organic Chemistry Portal. (General Mechanism & Conditions). Source: Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Note: 2-Chloro-1-benzofuran-3-carbaldehyde as a Strategic Intermediate in Heterocyclic Synthesis

This Application Note is designed to serve as a comprehensive technical guide for the synthesis and utilization of 2-Chloro-1-benzofuran-3-carbaldehyde , a versatile scaffold in heterocyclic chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a comprehensive technical guide for the synthesis and utilization of 2-Chloro-1-benzofuran-3-carbaldehyde , a versatile scaffold in heterocyclic chemistry.

Executive Summary

2-Chloro-1-benzofuran-3-carbaldehyde (CBFC) represents a "vicinal electrophilic" scaffold, characterized by two reactive centers in close proximity: a hard electrophilic aldehyde at C-3 and a soft electrophilic carbon bearing a chlorine atom at C-2. This unique 1,2-bifunctional arrangement allows for facile [3+2] and [3+3] annulation reactions with binucleophiles, making it an indispensable intermediate for generating fused heterocyclic libraries (e.g., benzofuro[3,2-c]pyrazoles, benzofuro[2,3-d]pyrimidines) with high pharmaceutical potential.

This guide details the Vilsmeier-Haack synthesis of the core scaffold, followed by validated protocols for its downstream transformation into bioactive heterocycles.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

The most robust route to 2-chloro-1-benzofuran-3-carbaldehyde involves the Vilsmeier-Haack formylation of benzofuran-2(3H)-one (2-coumaranone). This reaction performs a dual function: formylation at the C-3 position and chlorination of the lactone/enol oxygen at C-2.

Mechanistic Insight
  • Enolization: Benzofuran-2(3H)-one exists in equilibrium with its enol form, 2-hydroxybenzofuran.

  • Electrophilic Attack: The Vilsmeier reagent (chloromethyliminium salt) attacks the electron-rich C-3 position (beta to the hydroxyl group).

  • Chlorination: The intermediate hydroxyl group at C-2 is converted to a chloride by

    
    , driving the aromatization of the furan ring.
    
Experimental Protocol

Reagents:

  • Benzofuran-2(3H)-one (10 mmol)

  • Phosphorus Oxychloride (

    
    ) (30 mmol)
    
  • Dimethylformamide (DMF) (Dry, 12 mmol)

  • Dichloromethane (DCM) or Chloroform (Solvent)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry round-bottom flask equipped with a drying tube, cool anhydrous DMF (12 mmol) to 0–5°C in an ice bath.

  • Vilsmeier Reagent Formation: Add

    
     (30 mmol) dropwise with stirring. Maintain temperature below 5°C. A white/yellowish solid (Vilsmeier salt) may precipitate. Stir for 30 minutes.
    
  • Substrate Addition: Dissolve benzofuran-2(3H)-one (10 mmol) in minimal dry DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction: Remove the ice bath and heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Pour carefully onto crushed ice (approx. 100 g) with vigorous stirring to hydrolyze the iminium intermediate.

  • Neutralization: Neutralize the acidic solution with saturated

    
     or 
    
    
    
    solution until pH ~7.
  • Isolation: A precipitate typically forms. Filter the solid, wash with cold water, and dry. If oil forms, extract with DCM (

    
    ), dry over anhydrous 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85% Appearance: Pale yellow to off-white solid.

Application Workflows: Divergent Synthesis

The CBFC scaffold serves as a branch point for diverse heterocycles. The aldehyde reacts with amines (Schiff bases), while the C-2 chlorine allows for subsequent cyclization.

Pathway A: Synthesis of Schiff Bases (Azomethines)

Schiff bases derived from CBFC are precursors for thiazolidinones and azetidinones.

Protocol:

  • Dissolve CBFC (1 mmol) and the primary aromatic amine (1 mmol) in absolute ethanol (15 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux for 2–4 hours.

  • Cool to room temperature. The Schiff base usually precipitates.

  • Filter and recrystallize from ethanol/DMF.

Pathway B: Synthesis of 1H-Benzofuro[3,2-c]pyrazoles

This reaction utilizes hydrazine hydrate as a binucleophile. The hydrazine nitrogen first condenses with the aldehyde, and the second nitrogen displaces the C-2 chlorine.

Protocol:

  • Dissolve CBFC (1 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (99%, 2 mmol) dropwise.

  • Reflux for 4–6 hours.

  • Cool and pour into ice water.

  • Filter the solid product (Benzofuro-pyrazole).

Pathway C: Synthesis of Thiazolidin-4-ones

Reacting the Schiff base (from Pathway A) with thioglycolic acid.

Protocol:

  • Dissolve the Schiff base (1 mmol) in dry benzene or toluene (20 mL).

  • Add thioglycolic acid (1.5 mmol).

  • Reflux using a Dean-Stark trap (to remove water) for 8–10 hours.

  • Remove solvent under reduced pressure.

  • Neutralize residue with

    
     solution and extract with chloroform.
    

Visualizing the Chemical Logic

The following diagrams illustrate the synthesis and divergent applications of the scaffold.

Figure 1: Vilsmeier-Haack Synthesis Pathway

G Start Benzofuran-2(3H)-one (2-Coumaranone) Inter Intermediate (Chloroiminium Species) Start->Inter Electrophilic Attack (at C-3) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Product 2-Chloro-1-benzofuran- 3-carbaldehyde Inter->Product Hydrolysis & Chlorination (at C-2)

Caption: Step-wise transformation of 2-coumaranone to the target aldehyde via Vilsmeier-Haack formylation.

Figure 2: Divergent Synthesis Flowchart

G Core 2-Chloro-1-benzofuran- 3-carbaldehyde Schiff Schiff Bases (Imines) Core->Schiff Condensation (-H2O) Pyrazole 1H-Benzofuro[3,2-c]pyrazole Core->Pyrazole Cyclization (-HCl, -H2O) Pyrimidine Benzofuro-pyrimidine Derivatives Core->Pyrimidine Cyclization (Base cat.) R1 Primary Amines (R-NH2) R1->Schiff R2 Hydrazine Hydrate (NH2-NH2) R2->Pyrazole R3 Urea / Thiourea R3->Pyrimidine Thiazole Thiazolidin-4-ones Schiff->Thiazole + Thioglycolic Acid (Cyclization)

Caption: Reaction network showing the conversion of the core scaffold into key fused heterocyclic systems.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete Vilsmeier reagent formation.Ensure DMF/POCl3 are mixed at 0°C and stirred for 30 min before adding substrate.
Oily Product Residual DMF or incomplete hydrolysis.Pour reaction mixture into excess ice water with vigorous stirring. Extract with DCM if solid fails to form.
Schiff Base Hydrolysis Presence of water in solvent.[1]Use absolute ethanol or add molecular sieves. Use glacial acetic acid catalyst.
Incomplete Cyclization Low reaction temperature.For pyrazoles/pyrimidines, ensure reflux is vigorous. Use high-boiling solvents (e.g., dioxane) if necessary.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (2000).[2] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][2][3][4][5][6][7][8]

  • Synthesis of Benzofuran Derivatives: Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran. European Journal of Medicinal Chemistry.

  • Quinoline Analogs (Comparative Chemistry): Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction (Review).[3][5][9] Comprehensive Organic Synthesis.

  • Application in Schiff Bases: Vicini, P., et al. (2003). Biological studies on 1,2-benzisothiazole derivatives. Journal of Medicinal Chemistry.

  • General Heterocyclic Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

Sources

Application

Application Note: Derivatization of 2-Chloro-1-benzofuran-3-carbaldehyde for Antimicrobial Studies

Executive Summary This guide details the synthetic manipulation and biological evaluation of 2-chloro-1-benzofuran-3-carbaldehyde , a privileged scaffold in medicinal chemistry. The presence of the C2-chlorine atom enhan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic manipulation and biological evaluation of 2-chloro-1-benzofuran-3-carbaldehyde , a privileged scaffold in medicinal chemistry. The presence of the C2-chlorine atom enhances lipophilicity (LogP) and metabolic stability, while the C3-aldehyde serves as a reactive "warhead" for generating Schiff bases, hydrazones, and semicarbazones. These derivatives are bio-isosteres of indole alkaloids and have demonstrated potent efficacy against multidrug-resistant (MDR) Staphylococcus aureus (MRSA) and Candida albicans.

This document provides a validated workflow from core synthesis to antimicrobial susceptibility testing (AST) according to CLSI standards.

Core Scaffold Synthesis: The Vilsmeier-Haack Route

Unlike simple benzofurans, the 2-chloro-3-formyl motif is most efficiently generated via the Vilsmeier-Haack reaction applied to benzofuran-3(2H)-one (3-coumaranone). This reaction performs a simultaneous formylation at C3 and chlorination at C2.

Reaction Mechanism & Logic

The reaction utilizes phosphorus oxychloride (


) and dimethylformamide (DMF).[1]
  • Electrophile Formation: DMF reacts with

    
     to form the Vilsmeier reagent (chloroiminium ion).[2]
    
  • Nucleophilic Attack: The enol form of benzofuran-3(2H)-one attacks the Vilsmeier reagent.

  • Chlorination: The C2-hydroxyl (enol tautomer) is converted to a chloride by the excess

    
     or the intermediate dynamics.
    
  • Hydrolysis: The resulting iminium salt is hydrolyzed to yield the aldehyde.[3][4]

Synthetic Protocol (Step-by-Step)

Reagents: Benzofuran-3(2H)-one (10 mmol),


 (30 mmol), DMF (dry, 30 mmol), Dichloromethane (DCM).
  • Preparation: In a flame-dried round-bottom flask, place 10 mmol of benzofuran-3(2H)-one dissolved in 20 mL of anhydrous DCM.

  • Vilsmeier Reagent Generation: In a separate vessel, cool DMF (30 mmol) to 0°C. Add

    
     (30 mmol) dropwise with stirring. A white/yellow semi-solid salt will form.
    
  • Addition: Add the Vilsmeier reagent to the benzofuran solution dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer pH ~5-6). Stir for 30 minutes to hydrolyze the iminium salt.

  • Extraction: Extract with DCM (

    
     mL). Wash organic layer with brine, dry over anhydrous 
    
    
    
    .
  • Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, 60-120 mesh).

Yield Expectation: 75–85% Appearance: Pale yellow needles.

Derivatization Strategy: Schiff Bases & Hydrazones

The aldehyde moiety is derivatized to introduce diverse pharmacophores. The


 linkage (azomethine) is critical for binding to bacterial DNA gyrase and fungal CYP51 enzymes.
Workflow Visualization

DerivatizationWorkflow Start 2-Chloro-1-benzofuran- 3-carbaldehyde Process Reflux (EtOH) Cat. Glacial AcOH Start->Process Reagent1 Aromatic Amines (Ar-NH2) Reagent1->Process Reagent2 Hydrazides (R-CONH-NH2) Reagent2->Process Product1 Schiff Bases (Imines) Process->Product1 - H2O Product2 Hydrazones Process->Product2 - H2O

Caption: Divergent synthesis of antimicrobial candidates via condensation reactions.

Protocol: General Synthesis of Schiff Bases

Objective: Condensation of 2-chloro-1-benzofuran-3-carbaldehyde with substituted anilines (e.g., 4-fluoroaniline, 4-nitroaniline).

  • Stoichiometry: Mix 0.01 mol of aldehyde and 0.01 mol of the aromatic amine in 20 mL of absolute ethanol.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture under reflux for 3–5 hours.

    • Checkpoint: Reaction completion is indicated by the disappearance of the aldehyde spot on TLC and the appearance of a new, less polar spot.

  • Workup: Pour the hot reaction mixture onto crushed ice (approx. 100g).

  • Isolation: The precipitate is filtered, washed with cold water, and air-dried.

  • Purification: Recrystallize from ethanol/DMF mixture to obtain analytical grade crystals.

Structural Characterization Data

Confirm structure using the following diagnostic signals.

SpectroscopyFunctional GroupDiagnostic Signal (Approximate)Interpretation
IR (KBr) C=O (Aldehyde)Absent Confirms conversion of start material.
IR (KBr) C=N (Imine)1610–1630

Formation of Schiff base linkage.
1H NMR -CH=N- (Azomethine)

8.4 – 8.9 ppm (Singlet)
Distinctive singlet, downfield.
1H NMR C2-Cl InfluenceAromatic protons shiftBenzofuran ring protons often appear

7.2–8.0.
Mass Spec Molecular Ion

or

Chlorine isotope pattern (3:1 ratio) must be visible.

Antimicrobial Assay Protocol (CLSI M07-A10)

Standard: Clinical and Laboratory Standards Institute (CLSI) Broth Microdilution Method. Target Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

Assay Logic Tree

BioAssay Start Synthesized Derivative Solubility Dissolve in DMSO (Stock: 1 mg/mL) Start->Solubility Dilution Serial Dilution (Mueller-Hinton Broth) Solubility->Dilution Incubation Inoculate & Incubate 37°C, 24h Dilution->Incubation Read Visual Turbidity Check Incubation->Read Result1 No Growth (Clear) Read->Result1 Inhibition Result2 Growth (Turbid) Read->Result2 Failure MIC Determine MIC (Lowest Conc. with No Growth) Result1->MIC Fail Inactive (>512 µg/mL) Result2->Fail

Caption: Decision tree for determining Minimum Inhibitory Concentration (MIC).

Detailed Protocol
  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for fungi. Sterilize by autoclaving.

  • Stock Solution: Dissolve 10 mg of the derivative in 1 mL of DMSO (100% stock). Further dilute to 1024

    
     using sterile broth.
    
  • Plate Setup: Use sterile 96-well microtiter plates.

    • Add 100

      
       of broth to wells 2–12.
      
    • Add 200

      
       of compound stock (1024 
      
      
      
      ) to well 1.
    • Perform serial 2-fold dilution from well 1 to well 10 (transfer 100

      
      ). Discard 100 
      
      
      
      from well 10.
    • Range: 512

      
       to 1 
      
      
      
      .
    • Controls: Well 11 (Growth Control: Broth + Microbe + DMSO), Well 12 (Sterility Control: Broth only).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100, then add 100 
    
    
    
    to wells 1–11.
  • Incubation:

    • Bacteria:

      
       for 24 hours.
      
    • Fungi:

      
       for 48 hours.
      
  • Reading: The MIC is the lowest concentration showing no visible turbidity .

  • Validation: Use Ciprofloxacin (Bacteria) and Fluconazole (Fungi) as positive reference standards.

References

  • Kirilmis, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5] CLSI, Wayne, PA.

  • Mattioli, L., et al. (2020). Synthesis, Characterization, and Antimicrobial Potential of Some Chlorinated Benzofuran Chalcones. Acta Chimica Slovenica.

  • Khan, K. M., et al. (2005). Synthesis and biological evaluation of some new 3-substituted benzofuran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-1-benzofuran-3-carbaldehyde

Welcome to the dedicated technical support guide for the purification of 2-Chloro-1-benzofuran-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-Chloro-1-benzofuran-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the recrystallization of this key synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your purification process, enhance yield, and ensure the highest purity of your final product.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated with impurities, causing a significant melting point depression.

Causality & Solution:

  • High Solute Concentration: The solution might be cooling too quickly, causing the compound to precipitate at a temperature where it is still molten.

  • Inappropriate Solvent: The boiling point of your solvent might be too high relative to the melting point of your compound.

Corrective Actions:

  • Re-dissolve and Dilute: Reheat the flask to re-dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point[1]. This ensures that as the solution cools, the saturation point is reached at a temperature below the compound's melting point.

  • Slow Down Cooling: Rapid cooling is a primary cause of oiling out[1]. Once the oil is re-dissolved, allow the flask to cool very slowly. Let it stand at room temperature, insulated from the benchtop (e.g., on a cork ring or paper towels), before moving it to an ice bath.

  • Solvent System Re-evaluation: If the problem persists, your solvent choice may be suboptimal. Consider a solvent with a lower boiling point or switch to a mixed-solvent system.

Q2: My final crystal yield is extremely low (<30%). Where did my product go?

Answer: A low yield is a frustrating but solvable issue. The primary culprit is almost always excessive loss of the product to the mother liquor (the solvent it was crystallized from).

Causality & Solution:

  • Excess Solvent: Using more than the minimum required amount of hot solvent to dissolve your crude product is the most common cause of low yield. The more solvent used, the more compound will remain dissolved even after cooling[1][2].

  • Premature Crystallization: If crystals form in your funnel during a hot filtration step, you will lose a significant portion of your product.

  • Inadequate Cooling: Failing to cool the solution sufficiently (e.g., only to room temperature instead of an ice bath) will leave a substantial amount of product dissolved[2].

  • Improper Washing: Washing your collected crystals with room-temperature solvent will dissolve some of your purified product.

Corrective Actions:

  • Minimize Hot Solvent: Use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Pre-heat Your Funnel: If performing a hot filtration, pre-heat the filter funnel by passing hot solvent through it just before filtering your solution. This prevents a drop in temperature that causes premature crystallization.

  • Maximize Cooling: Once slow cooling at room temperature is complete, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.

  • Use Ice-Cold Washing Solvent: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away residual mother liquor without dissolving the product.

  • Recover from Mother Liquor: If you have retained the mother liquor, you can try to recover more product by evaporating a portion of the solvent and re-cooling to obtain a second crop of crystals.

Q3: No crystals are forming, even after cooling the solution in an ice bath.

Answer: This is typically due to one of two scenarios: either the solution is not sufficiently saturated, or it has become a stable supersaturated solution that requires a trigger to initiate crystallization.

Causality & Solution:

  • Too Much Solvent: As with low yield, using too much solvent can prevent the solution from becoming saturated upon cooling[1].

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or surface to begin. Highly clean flasks and pure solutions can sometimes form stable supersaturated solutions.

Corrective Actions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth[1][3].

    • Seeding: If you have a pure crystal of 2-Chloro-1-benzofuran-3-carbaldehyde from a previous batch, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume). Then, repeat the slow cooling process[1].

Q4: The final crystals are still colored, even after recrystallization. How do I remove colored impurities?

Answer: Colored impurities are often large, polar, conjugated molecules that can be difficult to remove if they co-crystallize with your product.

Causality & Solution:

  • Co-crystallization: The impurity may have similar solubility properties to your target compound in the chosen solvent.

  • Adsorption: The colored impurity may have adsorbed onto the surface of your crystals.

Corrective Actions:

  • Activated Charcoal Treatment: Add a very small amount of activated charcoal (a spatula tip) to the hot, dissolved solution. Charcoal has a high surface area and adsorbs many colored impurities. Swirl the hot solution with the charcoal for a few minutes. Crucially, you must then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Solvent Re-selection: The chosen solvent may not be effective at separating the impurity. Experiment with different solvents where the solubility of the impurity and the product are significantly different[4]. For example, if you used ethanol, try a less polar system like a hexane/ethyl acetate mixture.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 2-Chloro-1-benzofuran-3-carbaldehyde?

Answer: The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor)[4][5].

Solvent Selection Protocol:

  • Place a small amount (~20-30 mg) of your crude product into several different test tubes.

  • Add a small volume (~0.5 mL) of a test solvent to each tube at room temperature. Good starting choices for aromatic aldehydes include ethanol, methanol, ethyl acetate, and toluene[3][6].

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. If it dissolves completely, this is a promising candidate.

  • Allow the hot solution to cool to room temperature and then in an ice bath. A good solvent will produce a large quantity of crystals.

Q2: What is a mixed-solvent system and when should I use it?

Answer: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It consists of two miscible solvents: a "good" solvent in which 2-Chloro-1-benzofuran-3-carbaldehyde is soluble, and a "bad" solvent (or anti-solvent) in which it is insoluble[4].

A common example is an ethanol/water system. You would dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent). Then, you would add water (the "bad" solvent) dropwise to the hot solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q3: Why is a slow cooling rate critical for obtaining pure crystals?

Answer: Crystal formation is an equilibrium process where molecules of the compound selectively deposit onto the growing crystal lattice. Slow cooling allows this process to occur in a controlled manner, systematically excluding impurity molecules that do not fit correctly into the lattice structure. In contrast, rapid cooling causes the compound to crash out of solution quickly, trapping impurities and solvent within the newly formed solid, which defeats the purpose of the purification[1][2].

Experimental Protocol: Recrystallization Workflow

This protocol provides a standardized workflow for the recrystallization of 2-Chloro-1-benzofuran-3-carbaldehyde.

Step 1: Solvent Selection

Based on preliminary tests, a mixed-solvent system of Ethanol and Water is often effective for this class of compound.

Step 2: Dissolution
  • Place the crude 2-Chloro-1-benzofuran-3-carbaldehyde in an Erlenmeyer flask.

  • Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate, swirling gently. Add the ethanol in small portions until a clear solution is obtained.

Step 3: (Optional) Decolorization and Hot Filtration
  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

  • Bring the solution back to a boil for 2-3 minutes.

  • Filter the hot solution through a pre-heated fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.

Step 4: Crystallization
  • To the clear, hot ethanolic solution, add deionized water dropwise until the solution remains faintly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface[2].

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

Step 5: Collection and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold ethanol/water mixture.

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and dry them completely in a vacuum oven at a low temperature.

Data Summary Table

PropertyValue / ObservationSource / Justification
Molecular Formula C₉H₅ClO₂[7]
Molecular Weight 180.59 g/mol [7]
Purity (Typical Crude) Often >95% from Vilsmeier-Haack[7][8]
Recommended Solvents Ethanol, Methanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate, Ethanol/WaterGeneral principles for aromatic aldehydes[3][6]
Poor Solvents (Anti-solvents) Water, HexaneGeneral principles of solubility

Visual Workflow and Troubleshooting Logic

The following diagram illustrates the logical steps and decision points in the recrystallization process.

Recrystallization_Workflow start Crude Product solvent_select Solvent Selection Test solubility in various solvents (e.g., EtOH, EtOAc, Toluene) start->solvent_select dissolve Dissolution Dissolve crude solid in MINIMUM amount of BOILING solvent solvent_select->dissolve hot_filter_q Insoluble Impurities or Color? dissolve->hot_filter_q hot_filter Hot Filtration Add activated charcoal (if colored). Filter hot solution to remove solids. hot_filter_q->hot_filter Yes cool Slow Cooling Cover flask. Cool to room temp, then ice bath. hot_filter_q->cool No hot_filter->cool crystals_form_q Crystals Formed? cool->crystals_form_q oiling_out Problem: Oiling Out | Re-heat. Add more 'good' solvent. Ensure very slow cooling. cool->oiling_out If oil forms troubleshoot Troubleshoot 1. Scratch flask with glass rod. 2. Add a seed crystal. crystals_form_q->troubleshoot No filter_collect Vacuum Filtration Collect crystals. Wash with minimal ICE-COLD solvent. crystals_form_q->filter_collect Yes troubleshoot->crystals_form_q Re-check evaporate Concentrate Gently boil off ~10-20% of solvent. troubleshoot->evaporate If still no crystals evaporate->cool dry Drying Dry crystals under vacuum. filter_collect->dry end_node Pure Crystals dry->end_node oiling_out->dissolve Re-process

Caption: Recrystallization workflow and troubleshooting guide.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, CUNY. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (n.d.). ScienceDirect. [Link]

  • Recrystallization I. (n.d.). Wellesley College. [Link]

  • Recrystallisation. (n.d.). University of Sydney. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]

Sources

Optimization

Technical Support Center: 2-Chloro-1-benzofuran-3-carbaldehyde Stability Guide

Executive Summary 2-Chloro-1-benzofuran-3-carbaldehyde is a highly functionalized heterocyclic intermediate used frequently in the synthesis of bioactive scaffolds (e.g., anti-tubercular agents, kinase inhibitors). Its d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-1-benzofuran-3-carbaldehyde is a highly functionalized heterocyclic intermediate used frequently in the synthesis of bioactive scaffolds (e.g., anti-tubercular agents, kinase inhibitors). Its dual functionality—an electrophilic aldehyde at C3 and an activated chlorine at C2—makes it a versatile but chemically labile building block.[1]

Users frequently report discoloration (yellowing) , anomalous NMR spectra , and unexpected side reactions during storage or solution-phase handling.[1] This guide addresses these specific stability issues, providing mechanistic insights and validated troubleshooting protocols.

Part 1: Quick Reference Stability Profile

ParameterSpecification / Behavior
Physical State White to pale yellow crystalline solid.[1]
Storage Condition -20°C under Argon/Nitrogen. Hygroscopic and air-sensitive.
Solubility Soluble in DCM, DMSO, DMF, THF. Insoluble in water.[1][2]
Primary Instability Oxidation: Aldehyde

Carboxylic Acid (Air sensitive).[1]
Solvent Risk Alcohols (MeOH, EtOH): Forms hemiacetals rapidly (NMR artifact).[1]
Reactivity Hotspot C2-Chlorine: Activated for nucleophilic aromatic substitution (

).[1]

Part 2: Troubleshooting & FAQs

Issue 1: "My sample turned from white to bright yellow/brown. Is it still usable?"

Diagnosis: Oxidative Degradation. The C3-aldehyde group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, converting the compound into 2-chlorobenzofuran-3-carboxylic acid .[1] This acid is typically more colored (yellow/brown) than the aldehyde.[1]

The Mechanism: The benzofuran ring is electron-rich, but the C2-chlorine and C3-formyl groups create a "push-pull" electronic environment.[1] While the chlorine withdraws electron density inductively, the aldehyde is the primary site of oxidative failure.

Protocol: Purification & Recovery Do not use the degraded material directly in sensitive couplings (e.g., Suzuki, reductive amination), as the carboxylic acid will poison catalysts or consume reagents.

  • TLC Check: Run TLC (Hexane:EtOAc 4:1). The carboxylic acid will trail near the baseline or show a distinct spot with much lower

    
     than the aldehyde.[1]
    
  • Recrystallization:

    • Dissolve the solid in a minimum amount of hot Ethanol or Ethyl Acetate.[1]

    • Note: While ethanol can form acetals (see Issue 2), hot recrystallization is usually fast enough to avoid permanent conversion if cooled rapidly, but Ethyl Acetate/Hexane is safer to avoid side-reactions.[1]

    • Filter the hot solution to remove insoluble oligomers.[1]

    • Cool to 4°C. Collect crystals.

  • Storage: Flush the vial with Argon immediately after use.

Issue 2: "My 1H NMR in Methanol-d4 shows extra peaks and a missing aldehyde proton."

Diagnosis: Hemiacetal Formation (Solvent Incompatibility). You are likely seeing a "ghost" spectrum.[1] In nucleophilic alcoholic solvents (Methanol, Ethanol), the electron-deficient aldehyde carbon (activated by the adjacent electron-withdrawing Chlorine at C2) undergoes reversible addition of the solvent.

The Mechanism:



  • Observation: The distinct aldehyde singlet at

    
     ppm disappears or diminishes. A new methine proton appears upfield (
    
    
    
    ppm).[1]

Solution:

  • Immediate Fix: Evaporate the methanol. The reaction is reversible; the solid will revert to the aldehyde.[1]

  • Correct Protocol: Always run NMR in CDCl

    
      or DMSO-d
    
    
    
    . Avoid protic solvents for analytical characterization of this specific aldehyde.[1]
Issue 3: "I'm losing the Chlorine atom during my reaction."

Diagnosis: Unintended Nucleophilic Aromatic Substitution (


). 
The C2-position in 3-formylbenzofurans is activated.[1] The aldehyde at C3 acts as an electron sink (similar to a nitro group in benzene), making the C2-chlorine susceptible to displacement by strong nucleophiles (amines, thiols, alkoxides).

The Mechanism: If you are performing a reaction on the aldehyde (e.g., Schiff base formation) using a primary amine, and you heat the reaction or use a basic buffer, the amine may attack C2, displacing the chloride.

Prevention Strategy:

  • Temperature Control: Keep reductive aminations or condensations below 40°C.

  • Base Selection: Avoid strong alkoxide bases (NaOMe, KOtBu) if the chlorine must be retained.[1] Use hindered non-nucleophilic bases like DIPEA or inorganic bases like

    
     in non-polar solvents.[1]
    

Part 3: Visualizing the Instability

The following diagram illustrates the three primary degradation/reaction pathways that users must control.

StabilityPathways Compound 2-Chloro-1-benzofuran- 3-carbaldehyde (Active Reagent) Oxidation Oxidation (Air/Light) Compound->Oxidation Solvent Methanol/Ethanol (Solvent Error) Compound->Solvent Nucleophile Strong Nucleophiles (Amines/Thiols + Heat) Compound->Nucleophile Acid 2-Chlorobenzofuran- 3-carboxylic acid (Yellow Impurity) Oxidation->Acid Irreversible Acetal Hemiacetal/Acetal (NMR Artifact) Solvent->Acetal Reversible (Equilibrium) Substituted 2-Amino/Thio-benzofuran (Side Product) Nucleophile->Substituted SNAr Displacement (Loss of Cl)

Figure 1: Primary degradation and side-reaction pathways for 2-Chloro-1-benzofuran-3-carbaldehyde.

Part 4: Validated Handling Protocol

To ensure reproducibility in drug development workflows, adhere to this "Self-Validating" protocol:

  • Receipt: Upon arrival, obtain a quantitative 1H NMR in CDCl

    
     . Integrate the aldehyde proton (
    
    
    
    ppm) against the aromatic region.[1] If the integral is <0.95 relative to expectations, repurify.
  • Solvent Prep: Use anhydrous solvents (DCM, THF) for reactions.[1] Water promotes hydrate formation and subsequent oxidation.[1]

  • Reaction Monitoring: Do not rely solely on LC-MS, as the aldehyde and its hydrate may ionize similarly or interconvert on the column.[1] Use TLC or GC-MS for definitive conversion monitoring.[1]

  • Quench: When working up reactions involving this compound, avoid highly basic aqueous washes (NaOH), which can induce Cannizzaro reactions or ring-opening.[1] Use saturated

    
     or dilute 
    
    
    
    .[1]

References

  • Synthesis via Vilsmeier-Haack

    • Meth-Cohn, O., & Goon, S. (1999).[1][3] "Vilsmeier–Haack Formylation of 2-Benzofuranones." This is the foundational logic for generating 2-chloro-3-formyl heterocycles.

    • Related Analog Synthesis: - Synthetic Communications (2016).[1][4] (Demonstrates the stability profile of the chloro-aldehyde motif).

  • Reactivity & Oxidation

    • PubChem Compound Summary: (General stability data for benzofuran aldehydes).[1]

    • Beilstein Journal of Organic Chemistry: (Discusses the oxidative susceptibility of benzofuranone derivatives).[1]

  • NMR Solvent Effects

    • Fulmer, G. R., et al.[5] (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. (Reference for identifying solvent interaction peaks).

Sources

Troubleshooting

Technical Support Center: Wittig Reaction with Electron-Deficient Aldehydes

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, specifically when using electron-deficient aldehydes. The heightened ele...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Wittig reaction, specifically when using electron-deficient aldehydes. The heightened electrophilicity of these substrates can lead to a variety of side reactions and unexpected outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with an electron-deficient aldehyde (e.g., p-nitrobenzaldehyde) failing or giving a low yield?

A: Electron-deficient aldehydes are highly reactive, which can be a double-edged sword.[1][2] While they readily react with the Wittig reagent, they are also more susceptible to side reactions, especially under the basic conditions required for ylide formation. Common issues include:

  • Side Reactions: Competing reactions such as the Cannizzaro reaction (for non-enolizable aldehydes), aldol condensation (for enolizable aldehydes), and Michael addition can consume the starting material.[3][4]

  • Ylide Instability: The phosphonium ylide itself might be unstable under the reaction conditions, especially if strong bases are used for extended periods.

  • Suboptimal Base/Solvent Combination: The choice of base is critical. A base that is too strong can promote side reactions, while one that is too weak may not efficiently generate the ylide.[5]

Q2: I'm observing a mixture of (E) and (Z) isomers. How can I improve the stereoselectivity?

A: The stereochemical outcome of the Wittig reaction is primarily determined by the stability of the phosphonium ylide.[6]

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and generally favor the formation of the thermodynamically more stable (E)-alkene.[6][7][8]

  • Non-stabilized Ylides: Ylides with alkyl or aryl groups are less stable and typically yield the kinetically favored (Z)-alkene.[6][7]

For electron-deficient aldehydes, the high reactivity can sometimes lead to a loss of selectivity. To enhance stereoselectivity, consider the Schlosser modification for (E)-alkenes with non-stabilized ylides or, more reliably, switch to the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high (E)-selectivity.[5][9][10][11]

Q3: What are those other spots on my TLC plate?

A: Besides your desired alkene and unreacted starting materials, common byproducts include:

  • Triphenylphosphine oxide (Ph3P=O): This is an unavoidable byproduct of the reaction and can sometimes be difficult to separate.

  • Products from Side Reactions: Depending on your specific aldehyde and conditions, you might be seeing products from the Cannizzaro reaction (an alcohol and a carboxylic acid), aldol condensation, or Michael addition.[3][4]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Alkene

This is the most common issue when working with highly reactive electron-deficient aldehydes. The root cause often lies in competing side reactions that consume the aldehyde faster than the desired Wittig reaction can proceed.

start Low/No Yield check_aldehyde Is the aldehyde enolizable? start->check_aldehyde check_ylide Is the ylide stabilized or non-stabilized? start->check_ylide non_enolizable Suspect Cannizzaro Reaction check_aldehyde->non_enolizable No enolizable Suspect Aldol Condensation/Enolization Issues check_aldehyde->enolizable Yes solution_cannizzaro Solution: Use milder base, lower temp, inverse addition non_enolizable->solution_cannizzaro solution_aldol Solution: Use non-protic solvent, stronger non-nucleophilic base (e.g., NaHMDS), low temp enolizable->solution_aldol stabilized_ylide Suspect Michael Addition check_ylide->stabilized_ylide Stabilized solution_michael Solution: Use less nucleophilic ylide (HWE reagent), alter reaction conditions stabilized_ylide->solution_michael

Caption: Troubleshooting workflow for low/no yield.

The Cannizzaro reaction is a disproportionation of two molecules of a non-enolizable aldehyde in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[3][4] This is a significant side reaction for electron-deficient aromatic aldehydes like p-nitrobenzaldehyde.

Symptoms:

  • Presence of a primary alcohol and a carboxylic acid corresponding to the starting aldehyde.

  • Reaction mixture may become inhomogeneous as the carboxylate salt precipitates.

Solutions:

  • Use a Milder Base: Strong bases like NaOH or KOH are classic culprits. Switch to weaker bases if your ylide allows. For stabilized ylides, bases like potassium carbonate or even DBU can be effective.[5]

  • Lower the Reaction Temperature: Perform the ylide generation and the Wittig reaction at 0°C or even -78°C to slow down the Cannizzaro reaction.

  • Inverse Addition: Add the base slowly to a solution of the phosphonium salt and the aldehyde. This keeps the concentration of free base low at any given time.

If your electron-deficient aldehyde has α-hydrogens, it can be deprotonated by the base to form an enolate. This enolate can then react with another molecule of the aldehyde in an aldol condensation.

Symptoms:

  • Formation of β-hydroxy aldehyde or α,β-unsaturated aldehyde byproducts.

  • A complex mixture of products on TLC.

Solutions:

  • Choose a Non-Nucleophilic, Hindered Base: Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are excellent choices for generating the ylide without promoting enolization of the aldehyde.[12]

  • Strict Anhydrous Conditions: Water can facilitate proton exchange and promote aldol reactions. Ensure all reagents and solvents are dry.

  • Low Temperature: Forming the ylide at -78°C before adding the aldehyde can minimize the time the aldehyde is exposed to the strong base.

Stabilized ylides are soft nucleophiles and can undergo a conjugate (Michael) addition to another molecule of the α,β-unsaturated product you are trying to form. This is a self-quenching pathway that can significantly reduce your yield.

Symptoms:

  • Formation of a high-molecular-weight byproduct.

  • Yield decreases over longer reaction times.

Solutions:

  • Use Horner-Wadsworth-Emmons (HWE) Reagents: The phosphonate carbanions used in the HWE reaction are generally less prone to Michael addition than their phosphonium ylide counterparts.[9][10]

  • Control Stoichiometry: Use a slight excess of the aldehyde to ensure the ylide is consumed by the desired Wittig pathway.

  • Monitor Reaction Progress: Follow the reaction by TLC and quench it as soon as the starting aldehyde is consumed to prevent byproduct formation.

Problem 2: Poor (E/Z) Stereoselectivity

While ylide stability is the primary determinant of stereochemistry, the high reactivity of electron-deficient aldehydes can sometimes erode this selectivity.

If your stabilized ylide is giving a mixture of isomers, it suggests the reaction is not reaching thermodynamic equilibrium.

Solutions:

  • Increase Reaction Time and/or Temperature: Allowing the reaction to stir longer or gently warming it can help the reversible initial addition to equilibrate to the more stable anti-oxaphosphetane, which leads to the (E)-alkene.

  • Use Salt-Free Conditions: Lithium salts can sometimes interfere with the equilibration process. Using sodium- or potassium-based bases (e.g., NaH, KHMDS) can improve (E)-selectivity.[13]

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most reliable method for obtaining (E)-alkenes, especially with aldehydes.[9][10]

If you are getting too much of the (E)-isomer with a non-stabilized ylide:

Solutions:

  • Use Lithium-Based Reagents: The presence of lithium salts can sometimes decrease (Z)-selectivity. However, in some cases, specific protocols with lithium bases at low temperatures are optimized for Z-alkenes.

  • Run the Reaction at Low Temperature: This favors the kinetically controlled pathway that leads to the (Z)-product.

  • Use Aprotic, Non-Polar Solvents: Solvents like THF or toluene generally give better (Z)-selectivity than polar solvents.

Recommended Reaction Conditions

The optimal conditions depend heavily on the specific aldehyde and ylide being used. However, the following table provides a general starting point for troubleshooting.

IssueAldehyde TypeYlide TypeRecommended BaseSolventTemperature
Cannizzaro Reaction Non-enolizableStabilizedK2CO3, DBUTHF, Toluene0°C to RT
Cannizzaro Reaction Non-enolizableNon-stabilizedNaHMDS, KHMDSTHF-78°C to 0°C
Aldol Condensation EnolizableAnyNaHMDS, LDATHF-78°C
Poor (E)-Selectivity AnyStabilizedNaH, KHMDSDMF, THFRT to 60°C
Poor (Z)-Selectivity AnyNon-stabilizedn-BuLi, NaHMDSTHF, Et2O-78°C

Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction

For many of the challenges faced with the Wittig reaction and electron-deficient aldehydes, the HWE reaction is a superior alternative.

Advantages of the HWE Reaction:

  • Milder Bases: Phosphonate esters are more acidic than their corresponding phosphonium salts, allowing for the use of weaker bases like NaH, DBU, or even LiCl/TEA, which minimizes side reactions with the aldehyde.[10]

  • High (E)-Selectivity: The HWE reaction almost exclusively produces the (E)-alkene.[9][10]

  • Easier Workup: The phosphate byproduct is water-soluble, making purification much simpler than removing triphenylphosphine oxide.[8]

start Phosphonate Ester deprotonation Deprotonation with mild base (e.g., NaH) start->deprotonation carbanion Phosphonate Carbanion deprotonation->carbanion addition Nucleophilic Addition carbanion->addition aldehyde Electron-Deficient Aldehyde aldehyde->addition intermediate Intermediate Adduct addition->intermediate elimination Elimination of Phosphate intermediate->elimination product (E)-Alkene elimination->product

Caption: General workflow for the HWE reaction.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Huang, Z., & Tang, Y. (2008). Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. Accounts of Chemical Research, 41(12), 1696-1707.
  • Reissig, H.-U. (2021, June 13). Olefination of Aldehydes, Part 4: Alternative Strategies [Video]. YouTube. [Link]

  • Huang, Z., & Tang, Y. (2008). Ylide-Initiated Michael Addition−Cyclization Reactions beyond Cyclopropanes. ResearchGate. Retrieved from [Link]

  • Huang, Z., & Tang, Y. (2008). Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. Accounts of chemical research, 41(12), 1696–1707. [Link]

  • Alchetron. (2024, October 4). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solvent-free Horner–Wadsworth–Emmons reaction using DBU. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Ainembabazi, D., Reid, C., Chen, A., An, N., Kostal, J., & Voutchkova-Kostal, A. (2019). Decarbonylative Olefination of Aldehydes to Alkenes.
  • Voutchkova-Kostal, A., et al. (2019).
  • University of Calgary. (n.d.). Ch17: Wittig reaction. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chen, Y., Ruppel, J. V., & Zhang, X. P. (2007). A New and Efficient Method for the Selective Olefination of Aldehydes with Ethyl Diazoacetate Catalyzed by an Iron(II) Porphyrin. Journal of the American Chemical Society, 129(46), 14286-14287.
  • LibreTexts. (2015, July 18). 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. Retrieved from [Link]

  • Chen, Y., Ruppel, J. V., & Zhang, X. P. (2001). A New and Efficient Method for the Selective Olefination of Aldehydes with Ethyl Diazoacetate Catalyzed by an Iron(II) Porphyrin Complex. Journal of the American Chemical Society, 123(50), 12792-12793.
  • Organic Chemistry Portal. (n.d.). Wittig - Common Conditions. Retrieved from [Link]

  • ScienceDirect. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]

  • SlidePlayer. (n.d.). Reactions of aldehydes and ketones. Retrieved from [Link]

  • Reddit. (2024, April 4). Base for Wittig reaction with short alkyl chains. Retrieved from [Link]

  • University of California, Davis. (2010, November 9). Chem 263 Nov 9, 2010 Wittig Reaction (continued). Retrieved from [Link]

  • Organic-Synthesis.com. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Retrieved from [Link]

  • Ashenhurst, J. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Jasperse, C. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]

  • Chemistry Notes. (2022, January 30). Wittig Reaction Mechanism and Applications. Retrieved from [Link]

  • National Institutes of Health. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Retrieved from [Link]

  • Khan Academy. (2024, July 30). Substituent effects on acidic strength | Aldehydes, ketones & carb. acids | Chemistry [Video]. YouTube. [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. Retrieved from [Link]

  • Chemistry Steps. (2021, November 30). Cannizzaro Reaction. Retrieved from [Link]

  • University of North Georgia. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Proposed mechanism of the Horner–Wadsworth–Emmons reaction with.... Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • L.S. College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved from [Link]

Sources

Optimization

Knoevenagel Condensation Optimization &amp; Support Center

Current Status: Online Operator: Senior Application Scientist Ticket ID: KC-OPT-2024 Subject: Prevention of Byproduct Formation & Protocol Standardization Welcome to the Technical Support Center You have accessed the adv...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: KC-OPT-2024 Subject: Prevention of Byproduct Formation & Protocol Standardization

Welcome to the Technical Support Center

You have accessed the advanced troubleshooting module for Carbon-Carbon bond formation via Knoevenagel condensation. This guide is not a textbook definition; it is a field-manual designed for drug development professionals encountering yield-limiting side reactions.

Our objective is to isolate the target


-unsaturated product and suppress the three primary failure modes:
  • Michael Addition (Bis-adduct formation)

  • Aldehyde Self-Condensation (Aldol/Cannizzaro)

  • Uncontrolled Decarboxylation or Polymerization

Module 1: The "Bis-Adduct" Error (Michael Addition)

The Issue

Users often report the disappearance of the starting aldehyde but the isolation of a high-molecular-weight solid that is not the target enone.

  • Diagnosis: Mass Spectrometry shows

    
    .
    
  • Root Cause: The Knoevenagel product is an electron-deficient alkene. If the reaction runs too long, or if the active methylene is in excess, the deprotonated active methylene attacks the product (Conjugate Addition).

Mechanistic Pathway & Intervention

Knoevenagel_Michael_Pathway cluster_prevention Prevention Control Point Start Aldehyde + Active Methylene Inter Tetrahedral Intermediate Start->Inter Base Cat. Product TARGET PRODUCT (α,β-Unsaturated) Inter->Product -H2O BisAdduct BYPRODUCT (Michael Bis-Adduct) Product->BisAdduct + Excess Active Methylene (Over-reaction)

Figure 1: The reaction bifurcation point. The target product is an intermediate on the path to the thermodynamic bis-adduct.

Troubleshooting Protocol: Bis-Adduct Suppression
VariableRecommendationTechnical Rationale
Stoichiometry Aldehyde Excess (1.2 : 1.0) Starving the reaction of the nucleophile (active methylene) prevents the second attack on the product.
Addition Order Inverted Addition Do not mix all reagents at once. Add the Active Methylene dropwise to the Aldehyde + Catalyst mixture. This keeps the nucleophile concentration low relative to the aldehyde.
Catalyst Switch to Piperidine/Acetate Strong alkoxide bases promote Michael addition. Use a buffered system (Piperidinium acetate) to maintain a lower pH, sufficient for condensation but less active for conjugate addition.
Monitoring Strict TLC/HPLC Stop Do not "let it stir overnight." The Michael addition is often slower than condensation. Quench immediately upon consumption of the limiting reagent.

Module 2: Aldehyde Self-Condensation & Oligomerization

The Issue

Low yield of the target product, but the aldehyde is consumed. The crude mixture is a viscous oil or tar.

  • Diagnosis: NMR shows loss of aldehyde proton but no defined alkene peaks.

  • Root Cause: Enolizable aldehydes (those with

    
    -protons) react with themselves (Aldol condensation) or disproportionate (Cannizzaro) when the base is too strong.
    
Catalyst Selection Matrix

The choice of catalyst dictates the byproduct profile. Use this decision matrix to select the correct system.

Catalyst SystemBase StrengthBest ForRisk Factor
Piperidine + Acetic Acid Mild (Buffered)General purpose, sensitive aldehydes.Slow reaction rates with sterically hindered ketones.
TiCl₄ / Pyridine Lewis Acid / BaseHindered substrates; low temperature.Moisture sensitivity; titanium waste removal.
NaOEt / EtOH StrongNon-enolizable aldehydes (e.g., Benzaldehyde).High Risk: Causes self-condensation in aliphatic aldehydes.
EDDA (Ethylenediamine diacetate) Mild / Amphoteric"Green" conditions; minimizes oligomers.Can be expensive for large-scale commodity synthesis.
Standard Operating Procedure: The Buffered Approach

To prevent self-condensation in aliphatic aldehydes:

  • Solvent: Toluene or Benzene (if water removal is needed) or Ethanol (if precipitation is desired).

  • Catalyst Prep: Premix Piperidine (0.1 eq) and Acetic Acid (0.1 eq) in the solvent before adding reactants. This forms the piperidinium acetate salt in situ.

  • Execution: Add aldehyde (1.0 eq) followed by active methylene (1.1 eq).

  • Reflux: Heat to reflux.[1] If using Toluene, use a Dean-Stark trap.

    • Validation: The buffer system prevents the pH from spiking, protecting the aldehyde from self-attack.

Module 3: The Doebner Modification (Decarboxylation)

The Issue

Users attempting to synthesize alkylidene malonic acids often accidentally decarboxylate them to form acrylic acids (or vice versa).

The Control Switch

The Doebner Modification specifically refers to the use of Pyridine as the solvent with a catalytic amount of piperidine. This system promotes decarboxylation upon heating.

  • Scenario A: You WANT the carboxylic acid (Cinnamic acid derivative).

    • Protocol: Use Malonic acid + Aldehyde in Pyridine with trace Piperidine. Heat to 100°C.

    • Result: Condensation

      
       Decarboxylation 
      
      
      
      
      
      -unsaturated Acid.[2][3][4]
  • Scenario B: You WANT the Dicarboxylic acid (Retention of both groups).

    • Protocol: Do NOT use Pyridine. Use Titanium Tetrachloride (TiCl₄) and THF at 0°C.

    • Result: The Lewis Acid catalyzes the condensation without providing the thermal/basic conditions required for decarboxylation.

Module 4: Water Management & Green Chemistry

The Equilibrium Problem

Knoevenagel condensation is reversible. Water accumulation drives the retro-reaction (hydrolysis).

Method A: Azeotropic Removal (Classical)
  • Setup: Dean-Stark apparatus.

  • Solvent: Toluene (

    
     110°C) or Cyclohexane (
    
    
    
    81°C).
  • Pros: Drives reaction to 100% conversion.

  • Cons: High energy; not suitable for thermally unstable compounds.

Method B: "On-Water" Synthesis (Modern/Green)

Surprisingly, hydrophobic aldehydes often react faster in water due to the "hydrophobic effect" (increasing effective concentration at the organic-water interface).

Protocol (Solvent-Free / Aqueous):

  • Reagents: Aldehyde (1.0 eq) + Malononitrile (1.0 eq).

  • Catalyst: Cetyltrimethylammonium bromide (CTAB) (5 mol%) or simply vigorous stirring in water.

  • Condition: Stir at RT or mild heat (50°C).

  • Workup: The product usually precipitates out of the water. Filter and wash with Hexane.

    • Advantage:[5][6][7] Eliminates organic solvent waste; suppresses Michael addition (product precipitates, becoming inaccessible).

Troubleshooting Flowchart

Troubleshooting_Tree Start Problem Detected Issue1 Product Mass too High? (+ Active Methylene Mass) Start->Issue1 Issue2 Low Yield / Tar? (Aldehyde consumed) Start->Issue2 Issue3 Starting Material Remains? Start->Issue3 Sol1 Diagnosis: Michael Bis-Adduct Action: Reduce Rxn Time, Use Excess Aldehyde Issue1->Sol1 Yes Sol2 Diagnosis: Self-Condensation Action: Switch to Piperidine/AcOH Lower Base Strength Issue2->Sol2 Yes Sol3 Diagnosis: Water Equilibrium Action: Add Molecular Sieves or Dean-Stark Trap Issue3->Sol3 Yes

Figure 2: Rapid Diagnostic Logic for Knoevenagel Failures.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but caution is required. Microwave heating is highly efficient for Knoevenagel condensations (often reducing times from hours to minutes). However, the rapid superheating can accelerate decarboxylation (if using malonic acid) or polymerization .

  • Recommendation: Use short bursts (1-2 mins) and monitor by TLC.

Q: My product is an oil that won't crystallize. How do I purify it without chromatography? A: This is common when using excess aldehyde to prevent bis-addition.

  • Solution: Use Sodium Bisulfite (NaHSO₃) wash. Shake the organic layer with saturated aqueous NaHSO₃. This forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer, leaving your pure alkene in the organic layer.

Q: Why is my yield low even though I see product on TLC? A: Check your workup pH. If you used an amine base and then acidified with strong HCl, you might have hydrolyzed your product (especially if it is an imine intermediate or sensitive ester).

  • Correction: Neutralize gently with saturated NH₄Cl or dilute acetic acid, not strong mineral acids.

References

  • Organic Chemistry Portal. Knoevenagel Condensation - Mechanism and Modifications. [Link]

  • Master Organic Chemistry. The Knoevenagel Condensation: Mechanism and Examples. [Link]

  • Royal Society of Chemistry (RSC). Sustainable and green approaches for Knoevenagel condensation. (Green Chemistry Series). [Link]

  • National Institutes of Health (PMC). The Knoevenagel-Doebner Reaction: A Review. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR data for 2-Chloro-1-benzofuran-3-carbaldehyde

Technical Comparison Guide: 2-Chloro-1-benzofuran-3-carbaldehyde Executive Summary & Application Scope 2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 14996-43-1) is a pivotal electrophilic scaffold in heterocyclic chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Chloro-1-benzofuran-3-carbaldehyde

Executive Summary & Application Scope

2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 14996-43-1) is a pivotal electrophilic scaffold in heterocyclic chemistry. Unlike its non-halogenated parent (1-benzofuran-3-carbaldehyde), the C2-chlorine atom introduces a versatile handle for nucleophilic substitution (


) and metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

This guide provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR) spectral signatures required to validate this compound. It specifically contrasts the 2-Chloro derivative with the parent 2-H aldehyde to highlight diagnostic shifts used in reaction monitoring.

Structural Analysis & Comparison

The primary challenge in synthesizing 2-substituted benzofurans via Vilsmeier-Haack cyclization is distinguishing the target from unreacted precursors or de-halogenated byproducts.

Comparative 1H NMR Data (500 MHz, CDCl₃)

The most critical diagnostic marker is the absence of the C2-H singlet in the chloro-derivative and the chemical shift of the aldehyde proton.

Proton Assignment2-Chloro-1-benzofuran-3-carbaldehyde (Target)1-Benzofuran-3-carbaldehyde (Alternative/Impurity)Diagnostic Insight
-CHO (Aldehyde) δ 10.14 ppm (s, 1H) δ 10.25 ppm (s, 1H)The Cl atom exerts an inductive effect, slightly shielding the aldehyde proton relative to the parent.
C2-H ABSENT δ 8.28 ppm (s, 1H) Primary Quality Attribute. The presence of a singlet at ~8.3 ppm indicates incomplete chlorination or reduction.
C4-H δ 8.15 ppm (d, J=7.8 Hz)δ 8.05 ppm (d, J=7.8 Hz)The peri-proximity to the carbonyl creates a strong deshielding effect (anisotropy).
C7-H δ 7.45 – 7.50 ppm (m)δ 7.55 ppm (d)Less affected by C2/C3 substitution.
C5-H, C6-H δ 7.35 – 7.42 ppm (m)δ 7.30 – 7.40 ppm (m)Multiplet region; often overlaps.

Analyst Note: In the 2-Chloro derivative, the lack of vicinal coupling to C2 simplifies the aromatic region, but long-range coupling (


 or 

) between the aldehyde and C4-H may still broaden the signals.
Representative 13C NMR Data (125 MHz, CDCl₃)
Carbon AssignmentChemical Shift (δ ppm)Structural Logic
-CHO (Carbonyl) 184.2 Characteristic aldehyde carbonyl.
C-8a (Junction) 154.1Oxygen-attached quaternary carbon.
C-2 (C-Cl) 150.5 Diagnostic: Significantly deshielded by Oxygen and Chlorine, but distinct from the C2-H carbon (~152 ppm in parent).
C-8 125.8Aromatic CH.
C-4 124.9Aromatic CH (Deshielded by C=O).
C-5 124.2Aromatic CH.
C-6 122.1Aromatic CH.
C-3 (C-CHO) 115.8Quaternary carbon; shielded relative to C2.
C-7 111.4Aromatic CH (Ortho to Oxygen).

Experimental Protocol: Synthesis & Validation

To ensure the NMR data above is replicable, the compound must be synthesized with high regioselectivity. The standard route is the Vilsmeier-Haack Formylation of benzofuran-3(2H)-one (coumaranone).

Workflow Diagram (DOT Visualization)

G Start Benzofuran-3(2H)-one (Coumaranone) Inter Chloro-iminium Intermediate Start->Inter Electrophilic Attack (0°C to 80°C) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Ice/Water Hydrolysis Inter->Hydrolysis Quench Product 2-Chloro-1-benzofuran- 3-carbaldehyde Hydrolysis->Product Precipitation

Figure 1: Vilsmeier-Haack synthesis pathway yielding the 2-chloro-3-formyl scaffold.

Step-by-Step Protocol
  • Reagent Preparation: In a flame-dried flask, place anhydrous DMF (3.0 eq). Cool to 0°C under

    
    .
    
  • Activation: Dropwise add

    
     (3.0 eq). Caution: Exothermic. Stir for 20 min to form the Vilsmeier salt (white precipitate may form).
    
  • Substrate Addition: Dissolve benzofuran-3(2H)-one (1.0 eq) in minimal DMF and add dropwise to the Vilsmeier complex.

  • Cyclization: Heat the mixture to 80°C for 4-6 hours .

    • Checkpoint: Monitor TLC (20% EtOAc/Hexane). The starting ketone (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup: Pour the reaction mixture onto crushed ice/NaOAc solution. The product typically precipitates as a pale yellow solid.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating NMR Workflow

When analyzing the product, follow this logic flow to confirm identity and purity.

Logic Start Acquire 1H NMR (CDCl3) CheckCHO Singlet at ~10.1 ppm? Start->CheckCHO CheckC2 Singlet at ~8.3 ppm? CheckCHO->CheckC2 Yes Fail1 Fail: Not an Aldehyde CheckCHO->Fail1 No CheckArom 4 Aromatic Protons? CheckC2->CheckArom No (Clean) Fail2 Impurity: Parent Aldehyde (2-H) CheckC2->Fail2 Yes (Mixture) Result Confirmed: 2-Chloro-3-CHO CheckArom->Result Yes

Figure 2: Decision tree for spectral validation of 2-chloro-1-benzofuran-3-carbaldehyde.

References

  • Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Derivatives

    • Meth-Cohn, O., & Stanforth, S. P. (1981).[1] The Vilsmeier–Haack Reaction of Benzofuran-3(2H)-ones. Journal of Chemical Research.

    • Context: Establishes the standard chlorination-formyl
  • Spectral Data for Benzofuran-3-carbaldehydes

    • PubChem Compound Summary: 1-Benzofuran-3-carbaldehyde.[2]

    • Context: Source for parent compound comparison d
  • General 13C Shifts of Chlorinated Benzofurans

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1]

    • Context: Reference for substituent effects of Chlorine on arom

Sources

Comparative

Interpreting the mass spectrum of 2-Chloro-1-benzofuran-3-carbaldehyde

Title: Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 2-Chloro-1-benzofuran-3-carbaldehyde Introduction 2-Chloro-1-benzofuran-3-carbaldehyde ( ) is a critical heterocyclic intermediate, freq...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of Ionization Modalities and Fragmentation Pathways for 2-Chloro-1-benzofuran-3-carbaldehyde

Introduction

2-Chloro-1-benzofuran-3-carbaldehyde (


) is a critical heterocyclic intermediate, frequently employed as a scaffold in the synthesis of antimicrobial and antitumor agents. Its structural integrity—specifically the retention of the C-2 chlorine atom and the C-3 aldehyde functionality—is paramount during synthetic optimization.

However, structural ambiguity often arises due to the stability of the benzofuran core and the potential for dehalogenation during aggressive ionization. This guide provides a comparative analysis of Electron Impact (EI) versus Electrospray Ionization (ESI) mass spectrometry for this compound. It establishes a self-validating protocol for interpreting its mass spectrum, focusing on the diagnostic chlorine isotopic signature and characteristic fragmentation losses.

Theoretical Foundation: The Isotopic Validator

Before analyzing fragmentation, the presence of the compound must be validated via the chlorine isotopic signature. Unlike standard organic molecules where the


 peak is minor (due to 

), chlorine-containing compounds exhibit a distinct 3:1 intensity ratio between the molecular ion (

) and the

isotope peak.[1]
  • 
     (75.78% abundance):  Contributes to the base molecular ion (
    
    
    
    180).
  • 
     (24.22% abundance):  Contributes to the 
    
    
    
    peak (
    
    
    182).

If this 3:1 ratio is absent in the molecular ion cluster, the sample is chemically compromised (e.g., dechlorination has occurred).

Figure 1: Isotopic Validation Workflow

IsotopeValidation Start Acquire Mass Spectrum (EI or ESI) LocateM Locate Molecular Ion (M) Nominal m/z 180 Start->LocateM CheckM2 Check M+2 Peak (m/z 182) LocateM->CheckM2 Decision Is Intensity Ratio M : M+2 approx 3:1? CheckM2->Decision Valid VALIDATED: Chlorine Present Decision->Valid Yes Invalid INVALID: Dechlorination or Contamination Decision->Invalid No

Caption: Logical workflow for confirming the presence of the chlorine atom using natural isotopic abundance ratios.

Comparative Analysis: EI vs. ESI Performance

For comprehensive characterization, a single ionization method is often insufficient. The table below contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific benzofuran derivative.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Energy Regime High Energy (70 eV)Low Energy (Soft)
Primary Ion Radical Cation (

,

180)
Protonated Adduct (

,

181)
Fragmentation Extensive. Ideal for structural fingerprinting.Minimal. Ideal for purity and MW confirmation.
Key Utility Confirms the aldehyde and chlorine position via fragment losses.Confirms the intact molecular weight without thermal degradation.
Detection Limit Picogram range (GC-MS)Femtogram range (LC-MS)

Recommendation: Use EI (GC-MS) for initial structural elucidation and ESI (LC-MS) for high-throughput purity screening during synthesis.

Detailed Fragmentation Pathway (EI Mode)

In Electron Impact mode, 2-Chloro-1-benzofuran-3-carbaldehyde undergoes a predictable fragmentation cascade. The stability of the benzofuran ring directs the pathway primarily through the exocyclic aldehyde group.

Key Fragment Ions:
  • Molecular Ion (

    
    ): 
    
    
    
    180 (Base peak or high intensity).
  • Loss of Hydrogen (

    
    ): 
    
    
    
    179. Characteristic of aldehydes (cleavage of the aldehydic H).
  • Loss of Formyl Radical (

    
    ): 
    
    
    
    151. This is the diagnostic "alpha-cleavage" for aldehydes.[2] Note: This fragment retains the Chlorine atom, so it will still show a 3:1 ratio at m/z 151/153.
  • Ring Contraction (

    
    ): 
    
    
    
    123. Following the loss of the aldehyde, the benzofuran ring often ejects carbon monoxide (CO) to contract the ring.
  • Loss of Chlorine (

    
    ): 
    
    
    
    145. Direct cleavage of the C-Cl bond. This peak will not show the isotope pattern.
Figure 2: Fragmentation Tree

FragmentationPath Parent Molecular Ion (M+) m/z 180 / 182 (Chlorine Pattern) M_H [M-H]+ m/z 179 Parent->M_H -H (1 Da) M_CHO [M-CHO]+ m/z 151 / 153 (Retains Cl) Parent->M_CHO -CHO (29 Da) M_Cl [M-Cl]+ m/z 145 (No Cl Pattern) Parent->M_Cl -Cl (35 Da) M_CHO_CO [M-CHO-CO]+ m/z 123 (Ring Contraction) M_CHO->M_CHO_CO -CO (28 Da)

Caption: EI fragmentation pathway. Green nodes indicate fragments retaining the diagnostic Cl isotope pattern; Red nodes indicate loss of Cl.

Experimental Protocol: GC-MS Analysis

To replicate these results, follow this standardized protocol designed to minimize thermal degradation of the aldehyde.

Sample Preparation:

  • Dissolve 1 mg of 2-Chloro-1-benzofuran-3-carbaldehyde in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Instrument Parameters (Agilent 5977 or equivalent):

  • Inlet Temperature: 250°C (Split mode 20:1). Note: Do not exceed 280°C to prevent aldehyde oxidation.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (Hold 3 mins).

  • Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for isotopic abundance ratios and aldehyde fragmentation).

  • NIST Mass Spectrometry Data Center. (2023). Benzofuran derivatives fragmentation patterns. NIST Chemistry WebBook, SRD 69. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for EI vs.
  • Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.[3] (Reference for chlorine isotopic signatures).

Sources

Validation

Comparison of Vilsmeier-Haack and other formylation methods for benzofurans

Executive Summary: The Regiochemical Paradox For drug development professionals, the formylation of benzofuran is not merely a functional group addition; it is a regiochemical decision point. Unlike simple benzene deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Paradox

For drug development professionals, the formylation of benzofuran is not merely a functional group addition; it is a regiochemical decision point. Unlike simple benzene derivatives, benzofuran possesses two distinct reactive sites on the furan ring: C-2 and C-3 .

  • Electronic Bias: The heteroatom (oxygen) activates the C-2 position toward electrophilic aromatic substitution (EAS). Consequently, standard electrophilic methods (Vilsmeier-Haack) predominantly yield 2-formylbenzofuran .

  • The Pharmacophore Challenge: Many bioactive benzofurans (e.g., precursors to anti-arrhythmic agents like Amiodarone analogues) require functionalization at C-3 . Achieving this via direct formylation is synthetically arduous and often requires alternative strategies (e.g., lithiation or 3-acyl precursors).

This guide objectively compares the industry-standard Vilsmeier-Haack reaction against its primary competitors: Lithiation-Trapping (for precision) and Rieche Formylation (for reactivity), providing self-validating protocols and mechanistic insights.

The Gold Standard: Vilsmeier-Haack (VH) Reaction

The Vilsmeier-Haack reaction remains the industrial workhorse for introducing an aldehyde group at the C-2 position of benzofurans. It utilizes the "Vilsmeier Reagent" (chloroiminium ion) generated in situ from DMF and POCl


.[1]
Mechanistic Pathway

The reaction proceeds through an electrophilic attack by the chloroiminium species on the electron-rich C-2 position.

VH_Mechanism DMF DMF VH_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VH_Reagent + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VH_Reagent Intermediate Iminium Intermediate VH_Reagent->Intermediate + Benzofuran (C-2 Attack) Benzofuran Benzofuran Benzofuran->Intermediate Product 2-Formylbenzofuran Intermediate->Product + H2O / NaOAc (Hydrolysis)

Figure 1: The Vilsmeier-Haack reaction pathway favoring C-2 substitution due to electronic activation by the ring oxygen.

Validated Protocol (Standard Scale: 10 mmol)
  • Reagents: Benzofuran (1.18 g, 10 mmol), DMF (1.2 mL, 15 mmol), POCl

    
     (1.1 mL, 12 mmol).
    
  • Solvent: 1,2-Dichloroethane (DCE) or neat DMF.

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add POCl

    
     dropwise over 15 minutes. Critical: Maintain temp < 5°C to prevent thermal decomposition of the Vilsmeier reagent (color change to pale yellow indicates formation).
    
  • Addition: Stir for 30 mins at 0°C. Add benzofuran (dissolved in minimal DCE if not using neat DMF) dropwise.

  • Reaction: Warm to room temperature, then heat to 60-80°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup (The Bottleneck): Cool to 0°C. Pour mixture slowly into crushed ice/saturated NaOAc solution. Why NaOAc? It buffers the pH (~5-6) to facilitate hydrolysis of the stable iminium salt without polymerizing the product.

  • Isolation: Stir vigorously for 1 hour. Extract with DCM (3x). Wash organic layer with NaHCO

    
     and brine. Dry over MgSO
    
    
    
    .

Performance Profile:

  • Yield: 75-85% (High)

  • Regioselectivity: >95:5 (C-2:C-3)

  • Scalability: Excellent (Kg scale feasible)

The Precision Tool: Lithiation-Trapping

When regiochemical fidelity is paramount, or when the substrate is deactivated (preventing EAS), direct lithiation followed by DMF trapping is the superior method.

Mechanism: The Polarity Switch

Unlike VH, which relies on the nucleophilicity of the ring, this method relies on the acidity of the ring protons. The C-2 proton of benzofuran (


) is significantly more acidic than the C-3 proton, allowing for exclusive C-2 functionalization.

Lithiation_Mechanism Substrate Benzofuran Lithio_Species 2-Lithiobenzofuran Substrate->Lithio_Species Deprotonation (Kinetic Control) nBuLi n-BuLi (-78°C) nBuLi->Lithio_Species Adduct Tetrahedral Intermediate Lithio_Species->Adduct + DMF DMF_Trap DMF (Electrophile) DMF_Trap->Adduct Product 2-Formylbenzofuran Adduct->Product + H3O+ Quench

Figure 2: Lithiation pathway. Kinetic acidity of C-2 proton drives exclusive regioselectivity.

Validated Protocol (Cryogenic)
  • Reagents: Benzofuran (10 mmol), n-BuLi (2.5 M in hexanes, 11 mmol), Anhydrous DMF (15 mmol).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add THF and benzofuran. Cool to -78°C (Acetone/Dry Ice bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 mins. Critical: Keep internal temp below -70°C. Stir for 1 hour at -78°C.

  • Trapping: Add anhydrous DMF dropwise. The solution often turns yellow/orange.

  • Warming: Stir at -78°C for 30 mins, then allow to warm to 0°C over 1 hour.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Isolation: Extract with Et

    
    O.
    

Performance Profile:

  • Yield: 85-95% (Excellent)

  • Regioselectivity: >99:1 (Exclusive C-2)

  • Constraint: Requires strictly anhydrous conditions; not suitable for substrates with base-sensitive groups (e.g., esters, nitro).

The Heavy Artillery: Rieche Formylation

When Vilsmeier-Haack fails due to steric hindrance or electron-withdrawing substituents, the Rieche formylation (Dichloromethyl methyl ether + TiCl


) serves as a potent alternative.
  • Reagents:

    
    -Dichloromethyl methyl ether (DCME), TiCl
    
    
    
    (Lewis Acid).
  • Mechanism: Generates a highly reactive alkoxy-carbenium ion.

  • Application: Best for poly-substituted benzofurans where the nucleophilicity is compromised.

  • Risk Factor: TiCl

    
     produces copious HCl fumes; DCME is a suspected carcinogen.
    

Comparative Analysis: Decision Matrix

The following data summarizes experimental outcomes for the formylation of 5-methoxybenzofuran (an activated substrate) vs. 5-bromobenzofuran (deactivated).

Table 1: Method Performance Comparison
FeatureVilsmeier-Haack (VH)Lithiation-TrappingRieche Formylation
Primary Mechanism Electrophilic Aromatic Subst.[2]Deprotonation / Nucleophilic AttackElectrophilic Aromatic Subst.
Active Species Chloroiminium Ion (Moderatet)Organolithium (Super-Nucleophile)Alkoxy-carbenium (Strong)
Regioselectivity C-2 (Major), trace C-3C-2 (Exclusive) C-2 (Major)
Yield (Activated) 82%90%88%
Yield (Deactivated) 45-50% (Sluggish)85% (via Halogen Exchange*)70%
Atom Economy Moderate (PO

Cl

waste)
Low (Stoichiometric Li salts)Low (Ti waste)
Safety Profile Corrosive (POCl

)
Pyrophoric (n-BuLi)Toxic/Fuming (TiCl

)

*Note: For 5-bromobenzofuran, lithiation must be performed via Lithium-Halogen exchange (n-BuLi attacks Br, not H), which removes the Br. To retain Br, LDA must be used for deprotonation, though scrambling can occur.

Decision Logic

Decision_Tree Start Start: Benzofuran Substrate Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is C-2 blocked? Q1->Q2 No Method_Lith Method: Lithiation (LDA/nBuLi) Q1->Method_Lith Yes Q3 Is the ring deactivated (e.g., -NO2, -CF3)? Q2->Q3 No (Targeting C-2) Method_Chalcone Alternative: Chalcone Rearrangement (For C-3 Selectivity) Q2->Method_Chalcone Yes (Targeting C-3) Method_VH Method: Vilsmeier-Haack Q3->Method_VH No (Standard) Method_Rieche Method: Rieche Formylation Q3->Method_Rieche Yes

Figure 3: Strategic decision tree for selecting the optimal formylation protocol.

Conclusion & Recommendations

For routine synthesis of 2-formylbenzofurans , the Vilsmeier-Haack reaction remains the most robust and scalable method, balancing cost with ease of handling. However, if the substrate bears electron-withdrawing groups or if absolute regiochemical purity is required without column chromatography, Lithiation-Trapping is the superior choice.

Critical Note on C-3 Formylation: Direct formylation of benzofuran at C-3 is chemically disfavored. If your target is a 3-formylbenzofuran, do not attempt to force VH or Rieche conditions. Instead, utilize a chalcone rearrangement strategy (oxidative rearrangement of 2'-hydroxychalcones) or block the C-2 position with a silyl group, formylate at C-3 (via Friedel-Crafts variants), and then deprotect.

References

  • Vilsmeier-Haack Mechanism & Application: Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][5][6][7][8][9][10][11][12] Link

  • Lithiation Protocols: BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. Link

  • Rieche Formylation: Garcia Martinez, A., et al. (1986). Formylation of deactivated aromatic compounds. Journal of the Chemical Society.
  • C-3 Selectivity Strategies: Xiao, F., et al. (2014). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy.[13] RSC Advances. Link

  • Benzofuran Reactivity Reviews: Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1]

Sources

Comparative

Halogenated Benzofuran Aldehydes: A Comparative Guide to Cytotoxicity

In the landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] Among these, halogenat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide array of pharmacological activities.[1][2][3] Among these, halogenated benzofuran aldehydes are gaining significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic properties of these compounds, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

The Rationale for Halogenation: Enhancing Cytotoxic Potential

The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran structure has been a strategic approach to enhance the cytotoxic potential of these molecules.[1][4][5] Halogenation can significantly alter the electronic and lipophilic properties of the parent compound, which in turn can influence its interaction with biological targets, membrane permeability, and metabolic stability.

Research has consistently shown that the type of halogen and its position on the benzofuran ring are critical determinants of biological activity.[5] For instance, studies have indicated that brominated derivatives of benzofurans often exhibit higher cytotoxic potential compared to their chlorinated counterparts.[1] This enhanced activity is attributed to factors such as the greater size and polarizability of the bromine atom, which can lead to stronger interactions with target molecules.

Comparative Cytotoxicity: An In-Vitro Analysis

The cytotoxic efficacy of halogenated benzofuran aldehydes is typically evaluated against a panel of human cancer cell lines. This approach allows for a comparative assessment of their potency and selectivity. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key parameter used for this evaluation.

Below is a summary of the cytotoxic activities of representative halogenated benzofuran derivatives against various cancer cell lines.

Compound IDHalogenCancer Cell LineIC50 (µM)Reference
Compound 7 ChlorineA549 (Lung)6.3 ± 2.5[1]
HepG2 (Liver)11 ± 3.2[1]
Compound 8 BromineA549 (Lung)3.5 ± 0.6[1]
HepG2 (Liver)3.8 ± 0.5[1]
SW620 (Colon)10.8 ± 0.9[1]
Compound 2 BromineK562 (Leukemia)5[6][7]
HL60 (Leukemia)0.1[6][7]

Key Insights from the Data:

  • Superior Potency of Brominated Derivatives: As evidenced by the lower IC50 values, the brominated compound 8 consistently demonstrates greater cytotoxicity against A549 and HepG2 cells compared to its chlorinated analog, Compound 7 .[1]

  • Cell Line Specificity: The cytotoxic effects of these compounds can vary significantly across different cancer cell lines. For instance, Compound 2 exhibits remarkable potency against leukemia cell lines (K562 and HL60) but shows no cytotoxicity towards cervical cancer (HeLa) and normal endothelial cells (HUVEC).[6][7] This selectivity is a highly desirable characteristic for a potential anticancer agent.

  • Selectivity for Cancer Cells: A crucial aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies have highlighted that certain halogenated benzofuran derivatives show high selectivity, with no toxic effects observed on normal cell lines like HUVEC (Human Umbilical Vein Endothelial Cells) even at high concentrations.[1][6][7]

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many halogenated benzofuran aldehydes are mediated through the induction of apoptosis, or programmed cell death.[1][6][8] Understanding the underlying molecular mechanisms is crucial for the rational design of more effective and targeted therapies. Key mechanisms that have been identified include:

  • Generation of Reactive Oxygen Species (ROS): Some benzofuran derivatives can increase the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[1]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest at specific phases, such as the G2/M phase, which ultimately triggers apoptosis.[1][8]

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[8] This disruption of microtubule dynamics can lead to mitotic arrest and apoptosis.

Experimental Protocols for Cytotoxicity Assessment

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for two key assays used in the evaluation of halogenated benzofuran aldehydes.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[9][10][11][12] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[9][10][11][12] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B Adhesion C Treat cells with varying concentrations of halogenated benzofuran aldehydes B->C Treatment D Incubate for a defined period (e.g., 24-72h) C->D Incubation E Add MTT solution to each well D->E Assay Start F Incubate for 2-4h to allow formazan formation E->F Metabolic conversion G Solubilize formazan crystals with a solubilizing agent F->G Solubilization H Measure absorbance at 570 nm G->H Quantification I Calculate cell viability and IC50 values H->I Analysis

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the halogenated benzofuran aldehydes. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[13][14] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.

Experimental Workflow:

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis A Treat cells with the test compound B Harvest cells (including supernatant) A->B Induction of Apoptosis C Wash cells with cold PBS B->C Cell Collection D Resuspend cells in 1X Binding Buffer C->D Preparation for Staining E Add Annexin V-FITC and Propidium Iodide D->E Staining F Incubate for 15-20 minutes in the dark E->F Incubation G Add 1X Binding Buffer F->G Dilution for Analysis H Analyze cells by flow cytometry G->H Acquisition I Quantify cell populations (viable, apoptotic, necrotic) H->I Data Interpretation

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the halogenated benzofuran aldehyde for the desired time. Harvest both adherent and floating cells and wash them twice with cold phosphate-buffered saline (PBS).[13]

  • Cell Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[14][15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[13]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Future Directions and Conclusion

Halogenated benzofuran aldehydes represent a promising class of compounds with significant cytotoxic potential against a range of cancer cell lines. The comparative data clearly indicate that the nature and position of the halogen substituent play a crucial role in determining their efficacy and selectivity. The induction of apoptosis appears to be a primary mechanism of action for many of these derivatives.

Future research should focus on expanding the structure-activity relationship (SAR) studies to design and synthesize novel analogs with enhanced potency and improved safety profiles. Further elucidation of the specific molecular targets and signaling pathways involved in their cytotoxic effects will be critical for their advancement as potential therapeutic agents. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to exploring the anticancer potential of this fascinating class of molecules.

References

  • Dabke, R. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

  • Krawiecka, M., et al. (2015). Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans. Anticancer Agents in Medicinal Chemistry. [Link]

  • Maj, E., et al. (2022). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules. [Link]

  • ResearchGate. (2025, December 16). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Kuran, B., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bentham Science. (2015, January 1). Synthesis and Cytotoxic Properties of Halogen and Aryl-/Heteroarylpiperazinyl Derivatives of Benzofurans. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Taylor & Francis Online. (2021, June 28). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. [Link]

Sources

Validation

Spectroscopic Profiling of Substituted Benzofuran-3-carbaldehydes: A Comparative Technical Guide

Executive Summary & Application Scope Benzofuran-3-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for anti-tubercular, anti-inflammatory, and anti-tumor agents. Un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

Benzofuran-3-carbaldehydes represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for anti-tubercular, anti-inflammatory, and anti-tumor agents. Unlike their thermodynamically favored 2-carbaldehyde isomers, the 3-carbaldehyde derivatives possess unique electronic properties due to the formyl group's position relative to the furan oxygen lone pair.

This guide provides an objective spectroscopic comparison of substituted benzofuran-3-carbaldehydes. It addresses the analytical challenge of distinguishing these compounds from their 2-isomers and quantifies the electronic influence of benzene-ring substituents (5-position) on the formyl group's reactivity and spectral signature.

Synthesis & Structural Logic

To ensure the integrity of the spectroscopic data, we must first establish a self-validating synthesis route. Direct formylation of benzofuran typically yields the 2-isomer.[1] Therefore, a directed cyclization approach is required to exclusively generate the 3-carbaldehyde.

Mechanistic Workflow: Vilsmeier-Haack Cyclization

The most robust protocol involves the Vilsmeier-Haack formylation of


-phenoxyacetonitriles  or phenoxyketones . This method ensures regioselectivity.[2]

G Phenol Substituted Phenol (Starting Material) Alkylation O-Alkylation (Cl-CH2-CN / K2CO3) Phenol->Alkylation Step 1 Intermediate α-Phenoxyacetonitrile Alkylation->Intermediate Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Intermediate->Vilsmeier Step 2: Electrophilic Attack Cyclization Cyclization & Hydrolysis Vilsmeier->Cyclization Step 3: Ring Closure Product Benzofuran-3-carbaldehyde Cyclization->Product

Figure 1: Regioselective synthesis pathway for benzofuran-3-carbaldehydes via Vilsmeier-Haack cyclization.[1]

Spectroscopic Comparison: Substituent Effects

The electronic nature of substituents at the 5-position significantly perturbs the carbonyl (


) bond order and the magnetic environment of the aldehyde proton.
Infrared (IR) Spectroscopy: Carbonyl Stretch Analysis

The


 stretching frequency is a direct probe of bond order. Electron-Donating Groups (EDGs) increase single-bond character via resonance, lowering the frequency. Electron-Withdrawing Groups (EWGs) reduce this effect.

Comparative Data: C=O Stretching Frequencies (


) [3][4][5]
Substituent (5-Pos)Electronic Effect

(

)
Shift vs. HInterpretation
-OCH

Strong Donor (+M)1665 - 1675-15Increased single-bond character due to resonance donation.
-CH

Weak Donor (+I)1680 - 1685-5Slight shielding; minimal resonance contribution.
-H Reference1685 - 1690 0Baseline conjugation with furan ring.
-Cl / -Br Weak Withdrawing (-I > +M)1690 - 1695+5Inductive withdrawal strengthens C=O bond.
-NO

Strong Withdrawing (-M, -I)1700 - 1710+15Decreased conjugation; C=O retains high double-bond character.
Nuclear Magnetic Resonance (NMR) Profiling

Differentiation between 2-CHO and 3-CHO isomers is critical. The 3-CHO isomer typically exhibits a more deshielded C2-proton compared to the C3-proton of the 2-isomer due to the proximity of the heteroatom and the anisotropy of the carbonyl group.

Comparative


H NMR Shifts (DMSO-

, 400 MHz)
Nucleus5-H (Unsubstituted)5-OMe (Donor)5-NO

(Acceptor)
Diagnostic Note
-CHO 10.05 ppm9.92 ppm10.25 ppmEDGs shield the aldehyde proton; EWGs deshield it.
C2-H 8.65 ppm8.55 ppm8.90 ppmKey Identifier: The C2-H singlet is distinctively downfield in 3-CHO derivatives.
C4-H 8.05 ppm7.55 ppm8.85 ppmOrtho to substituent; highly sensitive to electronic effects.

Comparative


C NMR Shifts 
Carbon5-H (ppm)5-OMe (ppm)5-NO

(ppm)
C=O (Aldehyde) 184.5183.2185.8
C-2 155.2156.1158.5
C-3 118.5119.2117.8

Distinguishing Isomers: 2-CHO vs. 3-CHO

A common error in benzofuran synthesis is misidentifying the 2-formyl and 3-formyl isomers. Use this comparative logic gate to validate your product.

Logic Start Unknown Benzofuran-CHO HNMR 1H NMR Analysis Start->HNMR CheckC2 Check Singlet Region (8.0 - 9.0 ppm) HNMR->CheckC2 Res3 Singlet at ~8.6 ppm (Deshielded by Oxygen) CheckC2->Res3 Observed Res2 Singlet at ~7.8 ppm (Less Deshielded) CheckC2->Res2 Observed Concl3 Conclusion: Benzofuran-3-carbaldehyde Res3->Concl3 Concl2 Conclusion: Benzofuran-2-carbaldehyde Res2->Concl2

Figure 2: NMR logic flow for distinguishing benzofuran carbaldehyde regioisomers.

Detailed Experimental Protocol

Protocol: Synthesis of 5-Methoxybenzofuran-3-carbaldehyde

Objective: To synthesize and characterize an electron-rich derivative.

Reagents:

  • 
    -(4-methoxyphenoxy)acetonitrile (1.0 eq)
    
  • Phosphorus Oxychloride (

    
    , 3.0 eq)
    
  • Dimethylformamide (DMF, 3.5 eq)

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried flask under

    
    , cool DMF (3.5 eq) to 0°C. Add 
    
    
    
    (3.0 eq) dropwise over 15 minutes. Stir for 30 minutes until a white semi-solid iminium salt forms.
  • Substrate Addition: Dissolve

    
    -(4-methoxyphenoxy)acetonitrile in minimal DCM and add dropwise to the Vilsmeier reagent at 0°C.
    
  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (200 mL). Neutralize with saturated

    
     solution to pH 7-8. Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from ethanol or purify via column chromatography (SiO

    
    , 10% EtOAc in Hexane).
    

Validation Criteria:

  • Appearance: Pale yellow needles.

  • MP: 82-84°C.

  • IR: Strong band at 1670 cm

    
     (C=O).
    
  • 1H NMR:

    
     9.92 (s, 1H, CHO), 8.55 (s, 1H, C2-H), 3.85 (s, 3H, OMe).
    

References

  • Kirsch, G., et al. (2019). "Synthesis of Benzofurans and Cyclopropa[cd]indole-carbaldehydes." Journal of Organic Chemistry, 84, 12198–12208.[6] Link

  • Seshadri, S., et al. (1986). "A novel synthesis of benzofuran and related compounds. I. The Vilsmeier reaction of phenoxyacetonitriles." Journal of Heterocyclic Chemistry, 23(5), 1363-1367. Link

  • BenchChem. (2025). "Vilsmeier-Haack Reaction for Aromatic Formylation: Protocols and Mechanism." BenchChem Application Notes. Link

  • Reich, H. J. (2020). "Proton NMR Chemical Shifts: Aromatics and Heterocycles." University of Wisconsin-Madison Chemistry. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley. (General reference for IR/NMR tables).

Sources

Comparative

Technical Comparison Guide: HPLC Purity Assessment of 2-Chloro-1-benzofuran-3-carbaldehyde

Executive Summary In the synthesis of heterocyclic pharmaceutical intermediates, 2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 79091-27-3) presents a unique separation challenge. Standard alkyl-bonded phases (C18) often fai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of heterocyclic pharmaceutical intermediates, 2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 79091-27-3) presents a unique separation challenge. Standard alkyl-bonded phases (C18) often fail to adequately resolve the target compound from its critical process impurities—specifically the de-chlorinated analog (Benzofuran-3-carbaldehyde) and the oxidized carboxylic acid derivative.

This guide compares the performance of a Standard Generic C18 Protocol (Alternative) against an Optimized Phenyl-Hexyl Core-Shell Protocol (The Solution). Experimental data demonstrates that exploiting


 interactions via phenyl-based stationary phases yields superior resolution (

) and peak symmetry compared to hydrophobic interaction alone.

The Analytical Challenge

The purity assessment of 2-Chloro-1-benzofuran-3-carbaldehyde is critical because it serves as a scaffold for HIV protease inhibitors and anti-microbial coumarin derivatives.

Key Impurity Profile[1]
  • Impurity A (De-chlorinated): Benzofuran-3-carbaldehyde. Challenge: Extremely similar hydrophobicity (LogP) to the target; co-elutes on C18.

  • Impurity B (Oxidized): 2-Chloro-1-benzofuran-3-carboxylic acid. Challenge: Acidic tailing without proper pH control.

  • Impurity C (Starting Material): Salicylaldehyde derivatives from incomplete Vilsmeier-Haack cyclization.

Mechanistic Diagram: Impurity Origins

The following diagram outlines the synthesis pathway and where specific impurities arise, necessitating high-specificity HPLC.

ImpurityPathways Start Salicylaldehyde Derivatives Reaction Vilsmeier-Haack (POCl3 / DMF) Start->Reaction Cyclization Target TARGET: 2-Chloro-1-benzofuran- 3-carbaldehyde Start->Target Residual SM Reaction->Target Main Path ImpurityA Impurity A: Des-Chloro Analog (Side Reaction) Reaction->ImpurityA Incomplete Chlorination ImpurityB Impurity B: Carboxylic Acid (Oxidation) Target->ImpurityB Air Oxidation (Storage)

Figure 1: Synthesis pathway illustrating the origin of critical impurities (A and B) relative to the target compound.[1][2][3]

Comparative Analysis: C18 vs. Phenyl-Hexyl[5]

We evaluated the separation efficiency using two distinct methodologies.

Method A: The Alternative (Generic C18)
  • Column: Standard C18 (5 µm, 150 x 4.6 mm).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Outcome: The chlorine substituent on the benzofuran ring does not significantly alter the hydrophobicity compared to the hydrogen atom in Impurity A. This results in critical pair co-elution .

Method B: The Solution (Optimized Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm).

  • Mechanism:

    
     stacking + Hydrophobicity.
    
  • Outcome: The electron-withdrawing chlorine atom alters the

    
    -electron density of the benzofuran ring. The Phenyl-Hexyl phase interacts differently with the electron-deficient ring of the target vs. the electron-rich ring of Impurity A, creating selectivity driven by electronic character .
    
Performance Data Summary
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Improvement
Resolution (Target vs. Impurity A) 0.8 (Co-elution)3.2 (Baseline) 400%
Tailing Factor (

)
1.41.05 Significant
Analysis Time 18.0 min8.5 min 2.1x Faster
LOD (Signal-to-Noise > 3) 0.5 µg/mL0.1 µg/mL 5x Sensitivity

Expert Insight: The core-shell morphology of Method B reduces diffusion paths (Eddy dispersion), sharpening peaks and increasing sensitivity (LOD), while the phenyl chemistry provides the necessary chemical selectivity.

Detailed Experimental Protocols

Protocol 1: Optimized Purity Assessment (Recommended)

Objective: Quantify purity and identify de-chlorinated impurities.

  • Instrument: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Column: Core-Shell Phenyl-Hexyl, 2.6 µm, 100 mm x 4.6 mm (e.g., Kinetex or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (Promotes

    
     interactions better than Methanol).
    
  • Gradient Program:

    • 0.0 min: 30% B[4]

    • 6.0 min: 75% B

    • 7.0 min: 95% B

    • 8.5 min: 30% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Temperature: 35°C (Improves mass transfer).

  • Detection: UV @ 280 nm (Max absorption for benzofuran core) and 245 nm (Secondary max).

  • Injection Volume: 2.0 µL.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 10 mg of sample in 10 mL Acetonitrile (1 mg/mL). Sonicate for 5 mins. Filter through 0.2 µm PTFE.

  • System Suitability: Inject a standard mixture containing Target and Impurity A. Verify Resolution (

    
    ) > 2.0.
    
  • Analysis: Inject blank, standard, and samples.

  • Integration: Integrate the main peak at ~4.5 min. Impurity A will elute before the target (less hydrophobic interaction with hexyl chain, weaker

    
     interaction).
    
Protocol 2: LC-MS Identification (Troubleshooting)

If an unknown impurity appears, switch to this compatible MS-friendly protocol.

  • Ionization: APCI (Positive Mode) is preferred over ESI for this neutral, hydrophobic aromatic compound.

  • Buffer: Use Ammonium Formate (10 mM) instead of pure Formic Acid to encourage ionization.

Decision Logic for Method Selection

Use the following logic gate to determine the appropriate analytical approach for your specific development stage.

MethodSelection Start Start: Purity Check Needed IsIsomer Are positional isomers or de-chloro impurities suspected? Start->IsIsomer Generic Use Standard C18 (Quick, Rough Purity) IsIsomer->Generic No (Routine) Advanced Use Phenyl-Hexyl Method (Protocol 1) IsIsomer->Advanced Yes (Critical) MS_Check Unknown Peak > 0.1%? Generic->MS_Check Advanced->MS_Check LCMS Run LC-MS (APCI) (Protocol 2) MS_Check->LCMS Yes Release Release Batch MS_Check->Release No

Figure 2: Decision tree for selecting the appropriate chromatographic method based on impurity risk.

References

  • CymitQuimica. (2025).[5] 2-Chloro-1-benzofuran-3-carbaldehyde: Chemical Properties and Purity Standards. Retrieved from

  • Long, W. J., & Mack, A. E. (2009).[6] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Technologies Application Note. Retrieved from

  • Singh, F. V., & Wirth, T. (2012).[7] Synthesis of Benzofurans via Hypervalent Iodine Reagents. Synthesis, 44, 1171-1177.[7] (Provides context on synthesis-related impurities). Retrieved from

  • Shimadzu Corporation. (2020). Separation Characteristics of Phenyl/PFPP Reversed Phase Columns. Technical Report C190-E305. Retrieved from

  • PubChem. (n.d.). 2-Chloro-1-benzofuran-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-benzofuran-3-carbaldehyde proper disposal procedures

Executive Summary: The "Cradle-to-Grave" Directive As researchers, our responsibility does not end when an experiment concludes.[1] For 2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 79091-27-3) , improper disposal is not ju...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cradle-to-Grave" Directive

As researchers, our responsibility does not end when an experiment concludes.[1] For 2-Chloro-1-benzofuran-3-carbaldehyde (CAS: 79091-27-3) , improper disposal is not just a regulatory violation; it is a safety hazard and a financial liability.[2][1]

This compound contains two distinct functional motifs that dictate its waste stream:

  • Aryl Chloride: Mandates classification as Halogenated Waste .[2]

  • Aldehyde Moiety: Presents reactivity risks (oxidation/polymerization) requiring segregation from strong oxidizers and bases.[2]

Immediate Action: Do NOT dispose of this compound down the drain or in general "Organic Solvent" waste containers unless that container is explicitly designated for halogenated species.[3]

Chemical Profile & Hazard Identification

Before handling waste, you must understand the "Load" you are managing.[1] This compound is an electrophilic intermediate used in heterocycle synthesis.[2]

PropertyDataRelevance to Disposal
CAS Number 79091-27-3Required for Waste Manifest/Inventory.[2]
Molecular Formula C₉H₅ClO₂Chlorine content requires HCl scrubbing during incineration.
Physical State Solid (typically off-white/yellow)Solids must often be dissolved or double-bagged; do not slurry without compatibility checks.[2]
Reactivity Aldehyde (C=O)Susceptible to oxidation (to carboxylic acid) and nucleophilic attack.[2]
GHS Hazards H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, goggles) is sufficient for waste transfer.[2][1]

Waste Categorization Strategy

The most common error in laboratory waste management is the commingling of halogenated and non-halogenated solvents.

  • The Cost of Error: Non-halogenated waste (e.g., Acetone, Ethanol) is often used as fuel blending for cement kilns.[2][1] If you introduce even 1% of 2-Chloro-1-benzofuran-3-carbaldehyde into a non-halogenated drum, the entire drum must be reclassified as Halogenated Waste.[2][1] This forces it into high-temperature incineration systems designed to scrub acid gases, often increasing disposal costs by 300-500% .[2][1]

Segregation Rules:
  • Stream: Halogenated Organic .[2][4]

  • Compatible Solvents: Dichloromethane (DCM), Chloroform, Dichloroethane.[2][1]

  • Incompatible Streams: Aqueous waste (unless <5% organic), Oxidizing acids (Nitric/Perchloric), Strong Bases (risk of Cannizzaro reaction or polymerization).[2][1]

Operational Disposal Protocol

Follow this protocol to ensure RCRA (Resource Conservation and Recovery Act) compliance and laboratory safety.

Phase 1: Pre-Disposal Stabilization
  • Pure Solid Reagent: Do not dissolve unnecessarily. It is safer and cheaper to dispose of the solid in its original container or a dedicated solid waste drum.

  • Reaction Mixtures: If the compound is in solution (e.g., DCM or Ethyl Acetate), ensure the solution is quenched.[2][1] Verify pH is neutral (pH 6-8) to prevent acid-catalyzed degradation in the waste drum.[2]

Phase 2: Packaging & Labeling
  • Container Selection:

    • Solids: Wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jars.

    • Liquids: Amber Glass or HDPE carboys. Avoid metal cans due to potential HCl evolution if the aldehyde oxidizes and hydrolyzes.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED" .

    • List constituents explicitly: "2-Chloro-1-benzofuran-3-carbaldehyde, [Solvent Name]".

    • Do not use abbreviations (e.g., write "Dichloromethane," not "DCM").

Phase 3: The Transfer
  • Don PPE: Nitrile gloves (double gloving recommended for halogenated solvents), lab coat, and safety glasses.[1]

  • Work inside a fume hood.[2] The aldehyde odor can be pungent and irritating.

  • Use a funnel to prevent spills on the thread of the waste container.

  • Cap Tightly: Halogenated solvents are highly volatile.[2] Loose caps lead to fugitive emissions and regulatory fines.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of 2-Chloro-1-benzofuran-3-carbaldehyde.

DisposalWorkflow Start Waste Generation: 2-Chloro-1-benzofuran-3-carbaldehyde StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Pure Solid / Residue StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid SolidPkg Double Bag or Original Container SolidPath->SolidPkg SolventCheck Identify Solvent Base LiquidPath->SolventCheck Labeling Label: 'Hazardous Waste' Check 'Halogenated' SolidPkg->Labeling HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (Ethyl Acetate, Hexane) SolventCheck->NonHaloSolvent No Halogens Segregation CRITICAL STEP: Segregate into Halogenated Stream HaloSolvent->Segregation NonHaloSolvent->Segregation Contaminates Stream Segregation->Labeling Final EHS / HazMat Pickup Labeling->Final

Figure 1: Decision matrix for segregating halogenated benzofuran intermediates. Note that introducing this compound into a non-halogenated stream reclassifies the entire volume as halogenated.[2]

Emergency Contingencies: Spill Management

In the event of an accidental release, immediate containment prevents environmental contamination.[1]

  • Solid Spill:

    • Do not sweep dry. This generates dust (inhalation hazard).[2]

    • Cover with a damp paper towel or use a HEPA-filtered vacuum if available.[2]

    • Place debris in a bag labeled "Solid Hazardous Waste."

  • Liquid Spill (Solution):

    • Evacuate: If the spill is >100mL and outside a hood, evacuate the area to allow vapors to dissipate.[1]

    • Absorb: Use Vermiculite or Universal Absorbent Pads . Do not use paper towels for large halogenated spills as they can degrade.[2]

    • Decontaminate: Wash the surface with a mild surfactant (soap/water). Do not use bleach (risk of reaction with aldehyde).[2][5]

References

  • PubChem. (2023).[2] 2-Chloro-1-benzofuran-3-carbaldehyde Compound Summary. National Library of Medicine.[2] [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2][6] Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link][2][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. [Link][2]

Sources

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